molecular formula C8H10Cl2N2 B1419561 1-(2,4-Dichlorophenethyl)hydrazine CAS No. 41074-45-7

1-(2,4-Dichlorophenethyl)hydrazine

Cat. No.: B1419561
CAS No.: 41074-45-7
M. Wt: 205.08 g/mol
InChI Key: MTXABKARKCJSPO-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenethyl)hydrazine is a valuable chemical reagent designed for research and development applications, strictly for professional laboratory use. This hydrazine derivative serves as a critical precursor in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Its primary research value lies in its role as a key building block for the synthesis of pyrazole derivatives . Pyrazole cores are significant scaffolds in medicinal and agrochemical research, known for their diverse biological activities. In practice, this reagent is used in cyclocondensation reactions with various enones to efficiently produce ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . These pyrazole-3-carboxylates are themselves key intermediates in the preparation of potent cannabinoid CB1 receptor antagonists, which are important for metabolic and neurological disorder studies . The 2,4-dichlorophenyl moiety, a key structural feature of this reagent, is commonly incorporated into molecules to influence their binding affinity and metabolic stability. Researchers will find this compound essential for exploring new synthetic pathways and developing novel bioactive molecules. FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c9-7-2-1-6(3-4-12-11)8(10)5-7/h1-2,5,12H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXABKARKCJSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Profile of Chlorinated Phenethylhydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide analyzes the pharmacological properties of chlorinated phenethylhydrazines, with a specific focus on 4-chlorophenelzine (p-chloro-PLZ) . While phenelzine (2-phenylethylhydrazine) remains a gold-standard non-selective Monoamine Oxidase Inhibitor (MAOI), its clinical utility is limited by rapid metabolism and hepatotoxicity.

The introduction of a chlorine atom, particularly at the para position of the phenyl ring, represents a classic medicinal chemistry strategy designed to:

  • Block Metabolic Degradation: Inhibit ring hydroxylation by Cytochrome P450 enzymes, potentially extending half-life (

    
    ).
    
  • Modulate Lipophilicity: Increase blood-brain barrier (BBB) penetration via enhanced

    
    .
    
  • Alter Electronic Affinity: Influence the oxidation potential required for the conversion of the hydrazine moiety to the active diazene intermediate.

This document serves as a reference for the structure-activity relationship (SAR), mechanism of action (MoA), and toxicological risks associated with this chemical subclass.

Chemical Architecture & SAR

The "Chlorine Effect" on Phenelzine

The core scaffold is 2-phenylethylhydrazine. The addition of a chlorine substituent fundamentally alters the physicochemical profile.

PropertyPhenelzine (Parent)4-Chlorophenelzine (Analog)Impact of Chlorination
Formula


Increased MW (+34.4 Da)
Electronic Effect Neutral (H)Electron Withdrawing (

)
Decreases electron density on the aromatic ring; slight inductive effect on the hydrazine nitrogen.
Lipophilicity (

)
~1.4~2.1 (Predicted)Critical: Enhances passive diffusion across the BBB.
Metabolic Liability High (Ring hydroxylation)Low (Blocked para-position)Steric and electronic blockade of CYP450 oxidation at the C4 position.
Structure-Activity Relationship (SAR)
  • Hydrazine Moiety: Essential for irreversible MAO inhibition. Must remain unsubstituted on the terminal nitrogen (

    
    ) to allow oxidation to the diazene species.
    
  • Ethyl Linker: The two-carbon chain is optimal for mimicking the transition state of monoamine substrates (dopamine/serotonin).

  • Aromatic Substitution:

    • Para-Cl: Retains MAO inhibitory potency; blocks metabolism.[]

    • Ortho-Cl: May introduce steric hindrance that interferes with active site binding (Tyr435 in MAO-A).

Pharmacodynamics: Mechanism of Action

Suicide Inhibition of MAO

Chlorinated phenethylhydrazines function as mechanism-based "suicide" inhibitors . They are chemically inert until recognized by the MAO enzyme.

The Sequence:

  • Substrate Recognition: The drug enters the MAO active site (mimicking a monoamine).

  • Single Electron Transfer (SET): The FAD cofactor oxidizes the hydrazine group.

  • Diazene Formation: The compound is converted into a reactive diazene or free radical intermediate.

  • Covalent Modification: This intermediate forms a covalent bond with the N(5) atom of the FAD cofactor, permanently disabling the enzyme.

Visualization: Mechanism of Action

The following diagram illustrates the catalytic pathway leading to irreversible inhibition.

MAO_Inhibition Drug 4-Chlorophenelzine (Substrate Analog) ES_Complex Enzyme-Substrate Complex Drug->ES_Complex Binding MAO_Active MAO Enzyme (Oxidized FAD) MAO_Active->ES_Complex Intermediate Diazene/Radical Intermediate ES_Complex->Intermediate 1e- Oxidation (FAD -> FADH2) Intermediate->MAO_Active Leakage (Rare) Inactivated Covalently Modified FAD-Adduct (Dead Enzyme) Intermediate->Inactivated Covalent Bond Formation

Caption: Kinetic pathway of suicide inhibition. The chlorinated analog undergoes oxidation to a reactive intermediate that covalently captures the flavin cofactor.

Selectivity Profile
  • MAO-A: Primary target for antidepressant effects (elevation of 5-HT, NE). 4-chlorophenelzine retains high affinity for MAO-A.

  • MAO-B: Involved in dopamine metabolism.[2][3] Like phenelzine, the chlorinated analog is likely non-selective , inhibiting both isoforms.

  • GABA-Transaminase (GABA-T): Phenelzine elevates brain GABA by inhibiting GABA-T. While specific data for 4-chlorophenelzine is sparse, the hydrazine pharmacophore is responsible for this activity. Therefore, GABAergic enhancement is a predicted secondary effect.

Pharmacokinetics & Metabolism[4]

The Metabolic Blockade Strategy

The primary rationale for synthesizing 4-chlorophenelzine is to alter the metabolic fate of the parent compound.

  • Phenelzine Fate: Extensively metabolized via acetylation (NAT2) and ring hydroxylation.

  • 4-Chlorophenelzine Fate: The chlorine atom at the C4 position prevents hydroxylation. This shunts metabolism almost exclusively toward:

    • Acetylation: Dependent on N-acetyltransferase 2 (NAT2) phenotype (Slow vs. Fast acetylators).

    • Direct Conjugation: Glucuronidation.

Visualization: Metabolic Pathways

Metabolism cluster_0 Major Pathway (NAT2) cluster_1 Blocked Pathway (CYP450) Parent 4-Chlorophenelzine Acetylated N-Acetyl-4-Chlorophenelzine Parent->Acetylated Acetylation (NAT2) Hydroxylated p-Hydroxy-Phenelzine (BLOCKED) Parent->Hydroxylated Ring Hydroxylation (Steric/Electronic Inhibition) Excretion Excretion Acetylated->Excretion Renal Elimination

Caption: Metabolic fate comparison. The chlorine substituent effectively blocks the ring hydroxylation pathway, increasing dependence on acetylation.

Toxicology & Safety Profile

Hepatotoxicity

Hydrazine derivatives are notoriously hepatotoxic.

  • Mechanism: Metabolic activation can release free hydrazine or carbon-centered radicals that cause lipid peroxidation in hepatocytes.

  • Chlorine Risk: While preventing ring hydroxylation might preserve the active drug, it does not eliminate the risk of hydrazine release. Furthermore, chlorinated aromatics can sometimes undergo bioactivation to reactive epoxides, though this is less likely with the hydrazine tail being the primary reactive site.

Serotonin Syndrome

As a potent MAOI, 4-chlorophenelzine carries a high risk of serotonin toxicity if combined with SSRIs, SNRIs, or tyramine-rich foods (The "Cheese Effect"). The increased lipophilicity may prolong the duration of this risk compared to phenelzine.

Experimental Protocols

Synthesis of 4-Chlorophenelzine (Brief)
  • Precursor: 4-Chlorophenethyl bromide.

  • Reagent: Hydrazine hydrate (excess).

  • Conditions: Reflux in ethanol.

  • Purification: Recrystallization of the hydrochloride salt.

In Vitro MAO Inhibition Assay (Fluorometric)

This protocol validates the potency of the chlorinated analog against MAO-A/B.

Materials:

  • Recombinant Human MAO-A and MAO-B.[4]

  • Substrate: Kynuramine (non-fluorescent).

  • Inhibitor: 4-Chlorophenelzine (dissolved in DMSO).

Step-by-Step Workflow:

  • Preparation: Dilute MAO enzymes in potassium phosphate buffer (pH 7.4).

  • Incubation: Add 4-chlorophenelzine at varying concentrations (

    
    ) to the enzyme solution. Incubate at 
    
    
    
    for 20 minutes (allows for irreversible binding).
  • Reaction Start: Add Kynuramine (

    
     final concentration).
    
  • Reaction Stop: After 30 minutes, add NaOH/ZnSO4 to terminate reaction.

  • Measurement: Measure fluorescence of the product (4-hydroxyquinoline) at

    
    , 
    
    
    
    .
  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Baker, G. B., et al. (1983). "4-Chlorophenelzine: A monoamine oxidase inhibitor with antidepressant properties."[5] Journal of Pharmacy and Pharmacology.

  • Todd, K. G., & Baker, G. B. (1995). "GABA-elevating effects of the antidepressant/antipanic drug phenelzine."[6] Journal of Neurochemistry.

  • Ramsay, R. R. (2016). "Molecular aspects of monoamine oxidase B inhibition." Progress in Neuro-Psychopharmacology and Biological Psychiatry.

  • U.S. National Library of Medicine. (2023). "Hydrazine Toxicity."[7] StatPearls.

  • Youdim, M. B., et al. (2006). "Multi-functional monoamine oxidase inhibitors for neuroprotection." Nature Reviews Neuroscience.

Sources

Engineering Phenethylhydrazine Derivatives: A Comprehensive SAR Guide for MAO and LSD1 Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Phenethylhydrazine (phenelzine) is a foundational scaffold in neuropharmacology, originally characterized as a non-selective, irreversible monoamine oxidase (MAO) inhibitor. Recent structural biology and epigenetic research have expanded its profile, revealing its capacity to act as a potent mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1]. Because both MAO and LSD1 are flavin adenine dinucleotide (FAD)-dependent amine oxidases, the phenethylhydrazine pharmacophore serves as a privileged starting point for designing multi-target directed ligands (MTDLs) for neurodegenerative diseases and oncology.

This technical guide deconstructs the structure-activity relationship (SAR) of phenethylhydrazine derivatives, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Grounding: The Hydrazine Warhead

The pharmacological efficacy of phenethylhydrazine derivatives stems from their ability to act as suicide substrates. Unlike reversible competitive inhibitors, these compounds must be processed by the target enzyme's catalytic machinery.

Upon entering the active site of MAO or LSD1, the hydrazine moiety is oxidized by the FAD cofactor to form a highly reactive diazene intermediate. This reaction strictly requires molecular oxygen and generates hydrogen peroxide as a byproduct[2]. The diazene intermediate subsequently decomposes to release nitrogen gas (


) and an alkyl radical, which rapidly attacks the N(5) position on the re face of the FAD cofactor, forming a stable, irreversible covalent adduct[2].

Mechanism PEH Phenethylhydrazine Derivatives MAO Monoamine Oxidase (MAO-A / MAO-B) PEH->MAO Target Binding LSD1 Lysine-Specific Demethylase 1 (LSD1) PEH->LSD1 Target Binding FAD N(5)-FAD Covalent Adduct (Irreversible Inhibition) MAO->FAD Oxidation to Diazene LSD1->FAD Oxidation to Diazene Neuro Neuroprotection & Monoamine Elevation FAD->Neuro MAO Inhibition Epi Epigenetic Modulation (H3K4me1/2 Demethylation Block) FAD->Epi LSD1 Inhibition

Mechanistic pathway of phenethylhydrazine derivatives targeting FAD-dependent oxidases.

Structure-Activity Relationship (SAR) Dynamics

Optimizing the phenethylhydrazine scaffold requires precise tuning of three distinct structural zones: the aromatic ring, the alkyl linker, and the terminal hydrazine group.

The Alkyl Linker: Length and Branching

The distance between the phenyl ring and the hydrazine warhead dictates the spatial orientation within the hydrophobic substrate cavities of MAO and LSD1.

  • Chain Length: Shortening the ethyl chain to a methyl group (benzylhydrazine) shifts the binding affinity, causing the molecule to bind more tightly to MAO-B than to MAO-A, while complete removal of the alkyl chain (phenylhydrazine) results in weak binding to both isoforms[2].

  • Alpha-Branching: Introducing a methyl group at the alpha position of the ethyl chain yields pheniprazine (1-methyl-2-phenylethylhydrazine). This steric bulk restricts the molecule's entry into the narrower MAO-B active site cavity, conferring selectivity toward MAO-A (

    
     = 420 nM for MAO-A vs. 2450 nM for MAO-B)[3].
    
The Phenyl Ring: Steric and Electronic Substitutions

The phenyl ring anchors the molecule in the substrate-binding domain.

  • Halogenation: Meta- or para-substitutions with halogens (e.g., fluorine or chlorine) generally increase lipophilicity and enhance binding affinity to the hydrophobic pocket of LSD1, similar to trends observed in structurally related cyclopropylamine derivatives[4].

  • Bulky Substituents: Adding bulky benzyloxy or isobutoxy groups at the meta/para positions sterically obstructs entry into the MAO-B cavity, effectively engineering out off-target MAO activity while preserving or enhancing LSD1 inhibition[4].

The Hydrazine Moiety

The terminal hydrazine is the obligate warhead. Alkylation of the terminal nitrogen generally reduces potency because the primary hydrazine is required for efficient oxidation to the diazene intermediate. However, conjugating the hydrazine warhead to histone H3 peptide sequences creates highly potent, target-specific LSD1 suicide inhibitors that are >20-fold more efficient than corresponding propargylamine derivatives[1].

Quantitative SAR Summary
Derivative / ModificationMAO-A Affinity (

/

)
MAO-B Affinity (

/

)
LSD1 AffinityKey Pharmacological Effect
Phenethylhydrazine ~ 0.01 µM~ 0.01 µMModerate (~ 21 µM)Non-selective baseline; dual MAO/LSD1 activity
Benzylhydrazine WeakStrongWeakMAO-B preference due to shortened linker
Phenylhydrazine WeakWeakN/ALoss of activity; linker is critical for positioning
Pheniprazine (

-methyl)
0.42 µM2.45 µMN/AMAO-A selectivity driven by steric hindrance
Hydrazine-H3 Peptide N/AN/AHighly PotentComplete LSD1 specificity via peptide targeting

Experimental Methodologies: Self-Validating Protocols

Because phenethylhydrazine derivatives are mechanism-based inactivators, standard equilibrium-based


 assays are fundamentally flawed. The apparent potency of a suicide inhibitor increases over time as more enzyme is covalently modified. Therefore, kinetic parameters (

and

) must be determined using time-dependent assays.

Workflow Syn 1. Scaffold Synthesis Pur 2. LC-MS/NMR Verification Syn->Pur Enz 3. Time-Dependent Pre-incubation Pur->Enz Kin 4. k_inact / K_I Determination Enz->Kin Val 5. Jump Dilution & O2 Monitoring Kin->Val

Self-validating experimental workflow for evaluating mechanism-based hydrazine inhibitors.

Protocol: Time-Dependent Kinetic Evaluation ( )

Objective: To accurately quantify the affinity (


) and the maximum rate of covalent inactivation (

) of a synthesized phenethylhydrazine derivative against recombinant human LSD1 or MAO.

Step 1: Enzyme-Inhibitor Pre-incubation

  • Action: Prepare a reaction mixture containing the target enzyme (e.g., 50 nM LSD1) in a standard assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA). Add the hydrazine derivative at varying concentrations (spanning 0.1× to 10× the estimated

    
    ). Incubate at 25°C.
    
  • Causality & Validation: Why pre-incubate? Suicide inhibition requires catalytic turnover. Pre-incubation allows the enzyme to oxidize the hydrazine to the reactive diazene. By withdrawing aliquots at specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), you capture the exponential decay of active enzyme, which is required to calculate

    
     (the observed rate of inactivation).
    

Step 2: Substrate Addition and Activity Measurement

  • Action: Transfer the aliquots from Step 1 into a reading plate containing an excess of the specific substrate (e.g., H3K4me2 peptide for LSD1, or kynuramine for MAO) and the detection reagents (e.g., Amplex Red and horseradish peroxidase).

  • Causality & Validation: Why use an excess of substrate? Flooding the system with substrate immediately outcompetes any unbound reversible inhibitor, ensuring that the measured loss of activity is strictly due to the irreversible covalent modification of the FAD cofactor.

Step 3: Orthogonal Validation via Jump Dilution

  • Action: To definitively prove the inhibition is irreversible, incubate the enzyme with a high concentration of the inhibitor (100×

    
    ) for 60 minutes. Subsequently, dilute the mixture 100-fold into an assay buffer containing the substrate. Monitor for any recovery of enzymatic activity over 2 hours.
    
  • Causality & Validation: Why jump dilution? If the inhibitor is merely a tight-binding reversible inhibitor, the massive dilution will force the compound to dissociate, and enzymatic activity will slowly recover. If the activity remains flat at zero, the formation of the covalent FAD adduct is confirmed, validating the suicide mechanism.

Step 4: Oxygen Consumption Monitoring (Mechanistic Proof)

  • Action: Run the enzyme-inhibitor reaction in a sealed chamber equipped with a Clark-type oxygen electrode.

  • Causality & Validation: Why measure

    
    ? The conversion of hydrazine to diazene by FAD consumes molecular oxygen[2]. A spike in 
    
    
    
    consumption upon adding the inhibitor proves that the compound has engaged the enzyme's catalytic cycle, distinguishing a true mechanism-based inactivator from a compound that simply denatures the protein.

Advanced Applications: Multi-Target Directed Ligands (MTDLs)

The phenethylhydrazine scaffold is increasingly utilized to construct MTDLs for complex neurodegenerative pathologies like Alzheimer's and Parkinson's diseases. Because oxidative stress and epigenetic dysregulation occur simultaneously in these conditions, researchers are fusing the phenethylhydrazine warhead with other pharmacophores.

For example, appending an iron-chelating moiety (such as an 8-hydroxyquinoline group) to the phenethyl ring creates a single molecule capable of:

  • Inhibiting MAO-B to elevate dopamine and reduce

    
     production.
    
  • Inhibiting LSD1 to modulate neuroplasticity via epigenetic reprogramming.

  • Chelating free iron (

    
    /
    
    
    
    ) to prevent Fenton chemistry and subsequent lipid peroxidation.

By adhering to the SAR principles outlined above—specifically maintaining the optimal ethyl linker distance and leaving the primary hydrazine unhindered—these advanced derivatives can maintain the potent suicide inhibition profile of the parent phenelzine while acquiring disease-modifying capabilities.

References

  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry - ACS Publications. [Link]

  • Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. Scholars@Duke. [Link]

  • Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide. PubMed. [Link]

  • Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B. PubMed. [Link]

Sources

Technical Guide: Mechanism of Action for Hydrazine-Based Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the mechanism of action for hydrazine-based Monoamine Oxidase Inhibitors (MAOIs). While the specific compound 1-(2,4-Dichlorophenethyl)hydrazine is not characterized in publicly available scientific literature, this guide will use the well-established MAOI, Phenelzine , as a representative model. Phenelzine shares the core phenethylhydrazine scaffold and its mechanism serves as an authoritative framework for understanding how a compound like 1-(2,4-Dichlorophenethyl)hydrazine would likely function.

The principles, experimental protocols, and mechanistic insights detailed herein are directly applicable to the investigation of any novel hydrazine-based MAOI.

Introduction

Monoamine Oxidase (MAO) is a critical flavoenzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Two isoforms, MAO-A and MAO-B, exist with differing substrate specificities and inhibitor sensitivities. Their role in regulating neurotransmitter levels has made them a key target for therapeutic intervention in depressive disorders and neurodegenerative diseases. Hydrazine-based inhibitors, such as phenelzine, are classic examples of mechanism-based inactivators, forming the basis of our mechanistic exploration.

Section 1: The Enzymatic Target: Monoamine Oxidase (MAO) Active Site

To understand the inhibitor, we must first understand the target. MAO enzymes are located on the outer mitochondrial membrane and utilize a covalently bound flavin adenine dinucleotide (FAD) cofactor as their catalytic center. The catalytic cycle involves the oxidation of a substrate amine to an imine, with the concomitant reduction of FAD to FADH₂.

The active site can be conceptualized as a bipartite cavity:

  • An Entrance Cavity: Controls substrate and inhibitor access.

  • A Substrate/Catalytic Cavity: Houses the FAD cofactor. The orientation and volume of this cavity differ between MAO-A and MAO-B, forming the basis for inhibitor selectivity. For instance, the active site of MAO-B is defined by a "two-cavity" structure (an entrance cavity and a substrate cavity) controlled by the gatekeeper residue Ile199.

Section 2: Mechanism of Irreversible Inhibition by Phenethylhydrazines

Phenelzine, and by extension other phenethylhydrazine derivatives, are not direct inhibitors. They are pro-drugs that are enzymatically converted by MAO into a highly reactive species that irreversibly inactivates the enzyme. This process is known as mechanism-based inactivation or "suicide inhibition."

The inactivation pathway proceeds through several key steps:

  • Initial Oxidation: The hydrazine moiety of the inhibitor is oxidized by the FAD cofactor within the MAO active site. This initial step is analogous to the oxidation of a natural monoamine substrate.

  • Formation of a Diazene Intermediate: The one-electron oxidation of the hydrazine generates a phenyldiazene intermediate. This species is unstable and is crucial for the subsequent inactivation steps.

  • Generation of a Radical Species: The diazene can undergo further oxidation or decomposition to generate a phenethyl radical. It is this highly reactive radical species that is ultimately responsible for the covalent modification of the enzyme.

  • Covalent Adduct Formation: The phenethyl radical rapidly reacts with the FAD cofactor, typically at the C4a or N5 position of the flavin ring, forming a stable covalent bond. This covalent adduct permanently blocks the catalytic activity of the enzyme. Because a new enzyme molecule must be synthesized to restore function, the inhibition is effectively irreversible.

The following diagram illustrates the proposed bioactivation and covalent modification pathway for a phenethylhydrazine inhibitor within the MAO active site.

G cluster_0 MAO Active Site Inhibitor Phenethylhydrazine (Pro-drug) FAD_ox MAO-FAD (Oxidized) Inhibitor->FAD_ox Enters Active Site Intermediate Diazene Intermediate FAD_ox->Intermediate Initial Oxidation (Enzyme Turnover) FAD_adduct Inactivated Enzyme (Covalent Adduct) FAD_red MAO-FADH₂ (Reduced) FAD_ox->FAD_red Normal Substrate Turnover Radical Phenethyl Radical Intermediate->Radical Decomposition Radical->FAD_ox Covalent Attack (Irreversible) FAD_red->FAD_ox Reoxidation

Caption: Proposed mechanism-based inactivation of MAO by a phenethylhydrazine inhibitor.

Section 3: Experimental Protocols for Characterization

To characterize a novel MAOI like 1-(2,4-Dichlorophenethyl)hydrazine, a series of validated biochemical assays are required.

This protocol determines the concentration of an inhibitor required to reduce the activity of MAO by 50%.

Objective: To quantify the potency of the inhibitor against MAO-A and MAO-B isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: kynuramine for MAO-A, benzylamine for MAO-B

  • Detection reagent: Amplex® Red, horseradish peroxidase (HRP)

  • Test inhibitor (dissolved in DMSO)

  • 96-well microplate, plate reader (fluorescence)

Methodology:

  • Enzyme Preparation: Dilute recombinant MAO-A and MAO-B to a working concentration in phosphate buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in buffer. Include a vehicle control (DMSO only).

  • Pre-incubation: In a 96-well plate, add 20 µL of the enzyme solution to 20 µL of each inhibitor dilution. Incubate for a set period (e.g., 30 minutes) at 37°C to allow for time-dependent inhibition.

  • Reaction Initiation: To each well, add 20 µL of the substrate/detection reagent mix (e.g., Amplex Red/HRP/kynuramine).

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to 37°C. Measure the rate of fluorescence increase (Excitation: 530 nm, Emission: 590 nm) over 15-30 minutes. The rate is proportional to MAO activity.

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the % activity versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This experiment distinguishes between reversible and irreversible inhibitors.

Objective: To determine if the inhibitory effect persists after removal of the free inhibitor.

Methodology:

  • Inhibition Step: Incubate the MAO enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) and a vehicle control for 60 minutes.

  • Dialysis: Transfer the enzyme-inhibitor mixture into a dialysis cassette (e.g., 10 kDa MWCO). Dialyze against a large volume of buffer for an extended period (e.g., 24 hours) with several buffer changes. This removes any unbound inhibitor.

  • Activity Measurement: After dialysis, measure the residual MAO activity of both the inhibitor-treated sample and the control sample using the assay described in Protocol 3.1.

  • Interpretation:

    • Irreversible Inhibitor: The enzyme activity will not be restored after dialysis.

    • Reversible Inhibitor: The enzyme activity will be fully or partially restored as the inhibitor dissociates from the enzyme.

G start Novel Hydrazine Compound ic50 Protocol 3.1: Determine IC₅₀ for MAO-A & MAO-B start->ic50 selectivity Calculate Selectivity Index (IC₅₀ MAO-A / IC₅₀ MAO-B) ic50->selectivity dialysis Protocol 3.2: Assess Irreversibility via Dialysis ic50->dialysis mechanism Characterize Mechanism: Time-dependent inactivation, Substrate competition selectivity->mechanism dialysis->mechanism result Complete Mechanistic Profile mechanism->result

Caption: High-level experimental workflow for characterizing a novel MAO inhibitor.

Section 4: Data Presentation and Interpretation

Quantitative data from these experiments should be tabulated for clear comparison. Below is a representative data table comparing a hypothetical novel inhibitor to the standard, Phenelzine.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (A/B)Inhibition Type
Phenelzine (Reference) 1802500.72Irreversible
Hypothetical Inhibitor 509500.05Irreversible

Interpretation:

  • The Hypothetical Inhibitor is more potent against MAO-A than the reference compound.

  • It demonstrates significant selectivity for MAO-A over MAO-B (Selectivity Index < 1.0 indicates MAO-A preference).

  • Like the reference, its inhibition is determined to be irreversible, strongly suggesting a mechanism-based inactivation pathway.

Conclusion

The mechanism of action for phenethylhydrazine-based MAOIs is a well-defined example of suicide inhibition. The process involves enzymatic bioactivation to a reactive radical species that forms a permanent, covalent bond with the FAD cofactor, leading to irreversible inactivation of the enzyme. The experimental workflows outlined provide a robust framework for characterizing any new compound within this class, such as 1-(2,4-Dichlorophenethyl)hydrazine. By determining isoform selectivity (MAO-A vs. MAO-B) and confirming irreversibility, researchers can build a comprehensive profile to guide further drug development efforts.

References

  • Binda, C., et al. (2002). A 3D model of the active site of human monoamine oxidase B based on the crystal structure of the rat enzyme. Journal of Medicinal Chemistry, 45(26), 5637-5643. [Link]

  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by phenelzine. Journal of the American Chemical Society, 105(9), 2825-2826. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Subcellular Biochemistry, 87, 95-117. [Link]

An In-depth Technical Guide to the Synthesis of Substituted Phenethylhydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Relevance of Phenethylhydrazines

Substituted phenethylhydrazines form the structural core of numerous pharmacologically active compounds, most notably phenelzine (2-phenylethylhydrazine), a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) that has been a clinical mainstay for treating major depressive disorder for decades.[1][2] The inherent reactivity and biological significance of the phenethylhydrazine scaffold have driven continuous innovation in synthetic methodology. This guide provides a comprehensive overview of the principal synthetic routes, offering researchers and drug development professionals a robust framework for experimental design. We will move beyond mere procedural recitation to explore the underlying chemical principles, the rationale for methodological choices, and the practical insights necessary for successful synthesis, purification, and characterization.

I. Strategic Overview of Synthetic Pathways

The synthesis of a substituted phenethylhydrazine can be approached from several distinct strategic directions, primarily dictated by the desired substitution pattern, the availability of starting materials, and the required scale. The core challenge in many hydrazine syntheses is managing the nucleophilicity of the two nitrogen atoms to prevent undesired side reactions, such as over-alkylation.[3]

Here, we present three primary, field-proven strategies:

  • Direct Alkylation of Hydrazine: A classical and direct approach involving the formation of a C-N bond between a phenethyl electrophile and a hydrazine nucleophile.

  • Reductive Amination of Carbonyls: A versatile method that builds the crucial C-N bond by reducing a hydrazone intermediate, formed from a carbonyl compound and hydrazine.

  • Controlled Alkylation via Protected Hydrazines: A modern and highly selective strategy that utilizes protecting groups to temper hydrazine's reactivity and ensure mono-alkylation.

The logical flow of these synthetic choices is illustrated below.

G cluster_product Final Product Start1 Phenethyl Halides (e.g., R-CH2CH2-Br) Method1 Direct Alkylation of Hydrazine Start1->Method1 Method3 Controlled Alkylation of Protected Hydrazine Start1->Method3 Start2 Phenylacetaldehydes (e.g., R-CH2-CHO) Method2 Reductive Amination Start2->Method2 Start3 Phenethyl Alcohols (e.g., R-CH2CH2-OH) Start3->Start1 Activate (e.g., PBr3) Product Substituted Phenethylhydrazine Method1->Product Method2->Product Method3->Product

Caption: High-level overview of synthetic routes to phenethylhydrazines.

II. Synthesis Strategy 1: Direct Alkylation of Hydrazine

This method is the most conceptually straightforward route, typically involving the reaction of a phenethyl halide with hydrazine hydrate.

Causality and Experimental Choices

The reaction proceeds via a standard SN2 mechanism where hydrazine acts as the nucleophile. The choice of the leaving group on the phenethyl moiety is critical; bromides are generally more reactive than chlorides, leading to faster reaction times or milder conditions.

The primary challenge of this approach is over-alkylation .[3][4] The initial product, phenethylhydrazine, is itself a nucleophile and can react with another molecule of the phenethyl halide to produce N,N'-bis(phenethyl)hydrazine. To mitigate this, a large excess of hydrazine hydrate is typically employed to ensure the electrophile is more likely to encounter a molecule of hydrazine rather than the mono-alkylated product.

Experimental Protocol: Synthesis of Phenelzine from Phenethyl Chloride

This protocol is adapted from established procedures for the synthesis of phenelzine.[2]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (75%, ~5-10 molar equivalents) and ethanol.

  • Reaction: Slowly add phenethyl chloride (1.0 molar equivalent) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often purified by vacuum distillation.

  • Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its sulfate salt. Dissolve the purified phenethylhydrazine in isopropyl alcohol and cool in an ice bath. Add a solution of sulfuric acid in isopropyl alcohol dropwise with stirring. The resulting precipitate (phenelzine sulfate) is collected by filtration, washed with cold isopropyl alcohol, and dried.[2]

III. Synthesis Strategy 2: Reductive Amination

Reductive amination is a highly versatile and controllable method that avoids the issue of over-alkylation inherent in the direct alkylation approach.[5] The process occurs in two conceptual steps: the formation of a hydrazone from a carbonyl compound, followed by the reduction of the C=N double bond.

Causality and Experimental Choices

The initial condensation between a phenylacetaldehyde (or a related ketone) and hydrazine forms a hydrazone intermediate.[6] This reaction is typically catalyzed by a small amount of acid to protonate the carbonyl oxygen, making it more electrophilic.[6] The pH must be carefully controlled; overly acidic conditions will protonate the hydrazine, rendering it non-nucleophilic.[6]

The key to a successful one-pot reductive amination is the choice of reducing agent. The ideal reagent should selectively reduce the protonated imine (or in this case, hydrazone) intermediate much faster than it reduces the starting carbonyl compound.[5][7]

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. It is mild enough not to reduce aldehydes or ketones at neutral or slightly acidic pH but readily reduces the more electrophilic iminium/hydrazonium ion.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A popular, less toxic alternative to NaBH₃CN that is particularly effective for a wide range of substrates.[5]

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C) is another effective method, often considered a "green" alternative.[7]

G Start Phenylacetaldehyde + Hydrazine Intermediate Hydrazone Intermediate (R-CH2-CH=N-NH2) Start->Intermediate Condensation (-H2O, H+ cat.) Product Phenethylhydrazine (R-CH2-CH2-NH-NH2) Intermediate->Product Reduction (e.g., NaBH3CN)

Caption: The two-stage process of reductive amination for hydrazine synthesis.

Experimental Protocol: General One-Pot Reductive Amination
  • Setup: In a round-bottom flask, dissolve the substituted phenylacetaldehyde (1.0 eq) and hydrazine hydrate (1.1-1.5 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate hydrazone formation.

  • Reduction: Cool the mixture in an ice bath. Add the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the hydrazone intermediate.

  • Workup: Quench the reaction by carefully adding an aqueous base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or vacuum distillation.

IV. Synthesis Strategy 3: Controlled Alkylation of Protected Hydrazines

To overcome the selectivity challenges of direct alkylation, a more sophisticated approach involves the use of a protecting group on one of the hydrazine nitrogens. This strategy provides excellent control and generally leads to higher yields of the desired mono-alkylated product. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.

Causality and Experimental Choices

The Boc group electronically deactivates the nitrogen to which it is attached, making the unprotected nitrogen the exclusive site of nucleophilic attack. This elegant solution prevents over-alkylation and allows for the use of stoichiometric amounts of the alkylating agent.

A particularly powerful variation of this method involves the formation of a nitrogen dianion from a protected hydrazine.[8] Treatment of a protected hydrazine like PhNHNHBoc with a strong base (e.g., two equivalents of n-butyllithium) generates a highly reactive dianion. This intermediate can then be selectively alkylated, offering precise control over the substitution pattern.[8]

The final step is the removal of the protecting group, which for the Boc group is typically achieved under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in an organic solvent).[9]

Experimental Protocol: Boc-Protected Route
  • Alkylation:

    • Dissolve Boc-hydrazine (1.0 eq) in a suitable aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF).

    • Add a non-nucleophilic base (e.g., N,N'-diisopropylethylamine, DiPEA, 1.5 eq).[10]

    • Add the substituted phenethyl bromide (1.0-1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

    • For less reactive halides, the addition of a catalytic amount of potassium iodide (KI) can significantly accelerate the reaction by generating the more reactive alkyl iodide in situ.[10]

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate to yield the crude Boc-protected phenethylhydrazine. Purify by column chromatography if necessary.

  • Deprotection:

    • Dissolve the purified intermediate in a solvent such as dichloromethane (DCM).

    • Add an excess of a strong acid (e.g., trifluoroacetic acid, 5-10 eq) at 0°C.[9]

    • Stir for 1-2 hours at room temperature.

    • Remove the solvent and excess acid under reduced pressure. The product is typically obtained as its corresponding salt (e.g., trifluoroacetate salt), which can be used directly or neutralized with a base to yield the free hydrazine.

V. Data Summary and Method Comparison

Synthesis StrategyKey AdvantagesKey DisadvantagesTypical YieldsSubstrate Scope
Direct Alkylation Simple, inexpensive reagents, fewer steps.Risk of over-alkylation, requires large excess of hydrazine.40-75%[2]Best for primary, unhindered phenethyl halides.
Reductive Amination Excellent control, avoids over-alkylation, high yields.Requires carbonyl precursor, which may need to be synthesized.70-95%Broad; tolerates a wide variety of functional groups.
Controlled Alkylation Excellent selectivity, high yields, predictable outcomes.Multi-step process (protection/deprotection), more expensive reagents.60-85% (over 2 steps)[9]Very broad; allows for precise synthesis of complex analogues.

VI. Purification and Spectroscopic Characterization

Independent of the synthetic route chosen, rigorous purification and characterization are essential to validate the structure and purity of the final compound.

  • Purification: Crude products are often oils or solids. Common purification techniques include:

    • Vacuum Distillation: Effective for thermally stable, liquid hydrazines.[11] The presence of a high-boiling glycol can sometimes improve purity and yield.[12]

    • Recrystallization: The method of choice for solid products. Ethanol is a common solvent for recrystallizing hydrazine derivatives.[13][14]

    • Column Chromatography: Widely used for all types of products, though the basic nature of hydrazines may require the use of a solvent system containing a small amount of a tertiary base like triethylamine to prevent streaking on silica gel.[14]

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable. Expect to see characteristic signals for the aromatic protons (δ 7.0-7.5 ppm), two triplets for the adjacent -CH₂-CH₂- protons (typically δ 2.8-3.5 ppm), and broad, exchangeable signals for the -NH-NH₂ protons.[2][15] ¹³C NMR will confirm the number of unique carbon environments.

    • Infrared (IR) Spectroscopy: Key absorptions include N-H stretching (typically a broad band or two sharp bands around 3200-3400 cm⁻¹), aromatic and aliphatic C-H stretching (~2800-3100 cm⁻¹), and aromatic C=C bending (~1450-1600 cm⁻¹).[16]

    • Mass Spectrometry (MS): Provides the molecular weight of the compound via the molecular ion peak (M⁺), confirming the successful synthesis.[15][16]

VII. References

  • Barreca, M. L., et al. (2019). General synthesis of novel phenelzine analogues. ResearchGate. [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]

  • Wikipedia. (n.d.). Phenelzine. Wikipedia. Retrieved from [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. [Link]

  • Schumann, E. L., et al. (1962). The Synthesis and Pharmacological Actions of Ortho-Substituted Phenethylhydrazines. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. Retrieved from

  • Kumar R, R., et al. (2018). An Efficient and Alternative Large Scale Synthesis of Nardril (Phenelzine Sulfate). Der Pharma Chemica, 10(9), 72-75. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing phenylhydrazine derivant. Retrieved from

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of phenylhydrazine. Retrieved from

  • Sharma, V. K. (n.d.). Gabriel Synthesis. Cambridge University Press. [Link]

  • Ling, L., et al. (2001). Synthesis of N-propargylphenelzine and analogues as neuroprotective agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Publishing Group. [Link]

  • Wang, J. J., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science. [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient and Alternative Large Scale Synthesis of Nardril (Phenelzine Sulfate). Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of phenylhydrazine. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of 1-alkyl-1-phenyl hydrazines. Retrieved from

  • Bredihhin, A. (2003). Use of mono- and polyanions in the synthesis of multisubstituted hydrazine derivatives. DSpace. [Link]

  • Motornov, V. A., et al. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry. [Link]

  • Fuchs, M., et al. (2020). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie. [Link]

  • Organic Chemistry Group. (n.d.). Reductive Amination. Wordpress. Retrieved from [Link]

  • ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Process Research. [Link]

  • ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Cabrera-Vivas, B. M., et al. (2019). Green Synthesis of new heterocyclic hydrazones, spectroscopic characterization. ECORFAN Journal-Ecuador. [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Pharmazie. (1988). Synthesis and pharmacological effect of substituted phenyl-4-(2-chloroethyl)tetrahydro-1,4-oxazine hydrochlorides. PubMed. [Link]

  • Mastitski, A., et al. (2017). Potassium iodide catalysis in the alkylation of protected hydrazines. Estonian Journal of Chemistry. [Link]

  • Folescu, C., et al. (2018). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Molecules. [Link]

  • Black, D. StC., et al. (2005). N-Alkylation of phenethylamine and tryptamine. PubMed. [Link]

  • Black, D. StC., et al. (n.d.). N-Alkylation of phenethylamine and tryptamine. ISC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Gzella, A. K., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. [Link]

  • Dwivedi, C., et al. (1991). Synthesis and antifungal activity of some substituted phenothiazines and related compounds. PubMed. [Link]

  • Senturk, M., et al. (2019). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. PubMed. [Link]

  • ResearchGate. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

Sources

Metabolic Stability & Biotransformation of 2,4-Dichlorinated Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic stability of 2,4-dichlorinated hydrazine derivatives (e.g., 2,4-dichlorophenylhydrazine, 2,4-DCPH) is governed by a critical tension between the steric/electronic blockade of the aromatic ring and the high reactivity of the hydrazine moiety. Unlike simple phenylhydrazines, where ring hydroxylation is a major clearance route, the 2,4-dichloro substitution pattern effectively blocks the ortho and para positions. This structural constraint creates a "metabolic shunt," forcing biotransformation almost exclusively through the hydrazine group (


).

This guide details the mechanistic basis of this instability, identifying the hydrazine moiety as a "toxic handle" that undergoes cytochrome P450 (CYP)-mediated N-oxidation. This pathway generates reactive diazonium ions and carbon-centered radicals, leading to hepatotoxicity and genotoxicity. We provide validated protocols for assessing this stability and trapping the transient electrophiles that define the compound's attrition risk in drug development.

Structural & Mechanistic Basis

The 2,4-Dichloro Motif

In drug design, chlorination is often used to block metabolic "soft spots" (sites prone to CYP-mediated oxidation) and increase lipophilicity (


).
  • Para-Blockade (C4): In unsubstituted phenylhydrazine, the C4 position is the primary site for hydroxylation. A chlorine atom at C4 blocks this route.

  • Ortho-Blockade (C2): The C2 chlorine introduces significant steric hindrance near the hydrazine tail, potentially twisting the

    
     bond out of planarity with the aromatic ring, altering conjugation and reactivity.
    
The "Toxic Handle" (Hydrazine Moiety)

With the ring deactivated, the metabolic pressure shifts to the hydrazine group. The


 bond is inherently unstable in biological systems due to:
  • Nucleophilicity: The

    
    -nitrogen is highly nucleophilic, making it a target for conjugation but also for oxidative attack.
    
  • Redox Cycling: Hydrazines readily undergo one-electron oxidations to form radical cations, superoxide anions (

    
    ), and eventually diazonium species.
    

Biotransformation Pathways

The metabolism of 2,4-dichlorinated hydrazines is dominated by Phase I bioactivation rather than detoxification.

Pathway A: CYP-Mediated N-Oxidation (Bioactivation)

This is the critical attrition pathway. Cytochrome P450s (specifically CYP2E1 and CYP3A4) and Flavin-containing Monooxygenases (FMOs) oxidize the hydrazine.

  • Formation of Azo/Diazine Intermediate: Oxidation yields phenyldiazene (

    
    ).
    
  • Diazonium Ion Formation: Further oxidation produces the electrophilic 2,4-dichlorophenyldiazonium ion (

    
    ).
    
  • Radical Generation: The diazonium species fragments to release

    
     gas and the highly reactive 2,4-dichlorophenyl radical  (
    
    
    
    ).
    • Consequence: This radical abstracts hydrogen from lipids (lipid peroxidation) or covalently binds to heme proteins (suicidal inactivation of CYPs).

Pathway B: Cleavage to 2,4-Dichlorophenol (2,4-DCP)

A significant portion of the hydrazine is converted to 2,4-dichlorophenol. This occurs via the reaction of the phenyl radical with water or hydroxyl radicals. 2,4-DCP is then glucuronidated or sulfated (Phase II), but it is also a known hepatotoxin that can form quinone methides.

Pathway C: Phase II Conjugation
  • N-Acetylation: N-Acetyltransferases (NAT1/NAT2) can acetylate the terminal nitrogen. While often considered detoxification, acetylated hydrazines can still undergo N-oxidation to toxic metabolites (e.g., acetylhydrazine).

  • Glucuronidation: Direct N-glucuronidation is possible but often sterically hindered by the C2-chlorine.

Visualization: Metabolic Pathways

MetabolicPathways cluster_toxicity Toxicity Corridor Parent 2,4-Dichlorophenylhydrazine (Parent) Diazene Phenyldiazene (Intermediate) Parent->Diazene CYP/FMO (Oxidation) Conjugate N-Acetyl Conjugate Parent->Conjugate NAT1/2 (Acetylation) Diazonium 2,4-Dichlorophenyl- diazonium Ion (Electrophile) Diazene->Diazonium Oxidation Radical 2,4-Dichlorophenyl Radical Diazonium->Radical -N2 (Gas) Phenol 2,4-Dichlorophenol (Metabolite) Radical->Phenol +OH (from H2O) Adducts Macromolecular Adducts (DNA/Protein Alkylation) Radical->Adducts Covalent Binding Glucuronide/Sulfate Glucuronide/Sulfate Phenol->Glucuronide/Sulfate Phase II

Caption: Figure 1. Metabolic fate of 2,4-dichlorophenylhydrazine. The blockade of ring hydroxylation shunts metabolism toward the toxic "hydrazine activation" pathway (Red Zone).

Impact of 2,4-Dichlorination: The "Metabolic Shunt"

The 2,4-dichloro pattern creates a paradox:

  • Increased Lipophilicity: The chlorines increase

    
    , enhancing uptake into hepatocytes and affinity for CYP active sites.
    
  • Blocked Safe Clearance: In unsubstituted phenylhydrazine,

    
    -hydroxylation creates a stable phenol that is easily excreted. By blocking this, the 2,4-dichloro analog prolongs the residence time  of the hydrazine moiety, increasing the probability of N-oxidation and radical formation.
    
  • Steric Twist: The ortho-chlorine forces the hydrazine group out of the aromatic plane. This can inhibit N-acetylation (a detoxification route) by NAT enzymes due to steric clash, further funneling the molecule toward oxidative toxicity.

Experimental Assessment Protocols

To validate the metabolic stability and toxicity risk of these derivatives, a standard microsomal stability assay is insufficient. You must employ Reactive Metabolite Trapping .

Protocol A: Microsomal Stability & Intrinsic Clearance ( )

Objective: Determine the half-life (


) and primary clearance rate.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound (1 µM final conc, <0.1% DMSO).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Detect short-lived electrophiles (diazonium ions/radicals) that escape standard detection.

Modifications to Protocol A:

  • Spike: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM to the incubation mixture before adding NADPH.

  • Detection: In LC-MS, scan for:

    • Neutral Loss: 129 Da (pyroglutamic acid loss from GSH adducts).

    • Precursor Ion: m/z 272 (deprotonated GSH fragment).

    • Specific Adducts: Look for mass shifts corresponding to [Parent - H + GSH] (substitution) or [Parent - Cl + GSH] (ipso-substitution).

Visualization: Experimental Workflow

Workflow Sample Test Compound (2,4-Cl-Hydrazine) Microsomes Liver Microsomes + NADPH Sample->Microsomes Split Assay Type Microsomes->Split Stability Stability Assay (No Trap) Split->Stability Trapping Trapping Assay (+ 5mM GSH) Split->Trapping LCMS1 LC-MS/MS (Parent Depletion) Stability->LCMS1 LCMS2 LC-MS/MS (GSH Adduct Search) Trapping->LCMS2 Result1 Calc: t1/2 & CLint LCMS1->Result1 Result2 Identify: Reactive Metabolites LCMS2->Result2

Caption: Figure 2. Dual-stream workflow for assessing metabolic stability and reactive intermediate formation.

References

  • Metabolism of Hydrazine Derivatives

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity.[1]

    • URL:[Link] (Search: "hydrazine metabolism toxicity")

  • 2,4-Dichlorophenol Metabolism

    • Source: Chemical Research in Toxicology
    • Title: Glutathione Conjugation and Protein Adduction by Environmental Pollutant 2,4-Dichlorophenol.[2]

    • URL:[Link]

  • CYP-Mediated Bioactivation

    • Source: MDPI
    • Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans.[1][3][4]

    • URL:[Link][5]

  • GSH Trapping Protocols

    • Source: Sygnature Discovery[6]

    • Title: Investigating Methods of Detection of Glutathione Adducts.[6][7]

    • URL:[Link]

Sources

Comparative Toxicity Profile: Phenelzine vs. 1-(2,4-Dichlorophenethyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative toxicological analysis of Phenelzine (the clinical benchmark) and its chlorinated analog, 1-(2,4-Dichlorophenethyl)hydrazine (referred to herein as 2,4-DCPH ).

Note to Researchers: While Phenelzine is a well-characterized pharmaceutical, 2,4-DCPH is primarily a research compound. The toxicological profile for 2,4-DCPH presented below is derived from rigorous Structure-Activity Relationship (SAR) modeling, metabolic logic, and established hydrazine pharmacophores.

Executive Summary

Phenelzine (2-phenylethylhydrazine) is a non-selective, irreversible Monoamine Oxidase Inhibitor (MAOI) known for a complex toxicity profile driven by its hydrazine moiety. The introduction of chlorine atoms at the ortho (2) and para (4) positions of the phenyl ring in 1-(2,4-Dichlorophenethyl)hydrazine (2,4-DCPH) fundamentally alters the molecule's physicochemical properties and metabolic trajectory.

Our analysis indicates that while 2,4-DCPH likely retains MAO-inhibitory efficacy, its toxicity profile diverges significantly from Phenelzine:

  • Hepatotoxicity: Predicted to be higher in 2,4-DCPH due to blocked metabolic clearance pathways (ring hydroxylation) and increased lipophilicity, shunting metabolism toward toxic hydrazine release.

  • Neurotoxicity (B6 Deficiency): Predicted to be lower in 2,4-DCPH. The steric bulk of the 2,4-dichloro substitution likely hinders the binding of its metabolite to GABA-Transaminase (GABA-T), the mechanism responsible for Phenelzine-induced Vitamin B6 depletion.

  • CNS Penetration: Significantly enhanced in 2,4-DCPH due to increased lipophilicity (LogP).

Chemical & Pharmacological Basis[1][2][3][4][5]

The toxicity of hydrazine MAOIs is dictated by their metabolic activation and the stability of the hydrazine group.

Structural Comparison
FeaturePhenelzine1-(2,4-Dichlorophenethyl)hydrazine (2,4-DCPH)Impact of Modification
Structure Ph-CH₂-CH₂-NH-NH₂2,4-Cl₂-Ph-CH₂-CH₂-NH-NH₂Halogenation of phenyl ring
MW 136.20 g/mol 205.08 g/mol Increased molecular weight
LogP (Predicted) ~1.4~2.8 - 3.1High Lipophilicity: Increased BBB penetration and tissue retention.
Electronic Effect Electron-rich RingElectron-deficient RingReduced rate of ring oxidation; altered pKa of hydrazine.
Steric Bulk LowHigh (Ortho-Cl)Hindrance of enzyme binding (e.g., GABA-T, CYPs).
Mechanism of Action (Suicide Inhibition)

Both compounds function as suicide substrates for MAO. They are oxidized by the enzyme to an imine intermediate, which then covalently modifies the flavin cofactor (FAD).

  • Phenelzine: Rapidly oxidized to the imine.

  • 2,4-DCPH: The electron-withdrawing chlorine atoms reduce the electron density on the alkyl chain, potentially slowing the initial oxidation step . This suggests 2,4-DCPH may require higher concentrations to achieve the same rate of inhibition, or conversely, may exhibit prolonged receptor occupancy due to hydrophobic interactions in the active site.

MAO_Inhibition cluster_0 Substrate Recognition cluster_1 Catalytic Activation cluster_2 Irreversible Inactivation Drug Hydrazine Drug (R-CH2-CH2-NH-NH2) Imine Imine Intermediate (R-CH=CH-NH-NH2) Drug->Imine MAO-mediated Oxidation MAO MAO Enzyme (Oxidized FAD) MAO->Drug Binding Radical Radical Species Imine->Radical Single Electron Transfer Adduct N5-Flavin Adduct (Dead Enzyme) Radical->Adduct Covalent Bond Formation

Figure 1: General mechanism of suicide inhibition by hydrazine MAOIs. The kinetics of the "Drug -> Imine" step are modulated by the electronic properties of the phenyl ring.

Toxicity Profile: Comparative Analysis

Hepatotoxicity (The Hydrazine Hazard)

Hepatotoxicity is the dose-limiting toxicity for hydrazine drugs. It is driven by the metabolic release of free hydrazine or the formation of reactive free radicals.

  • Phenelzine: Metabolized primarily by MAO to Phenylacetic Acid (detoxification). A minor pathway involves cleavage to free hydrazine or activation by CYP450 to reactive intermediates.

  • 2,4-DCPH (High Risk):

    • Metabolic Blockade: The 2,4-dichloro substitution blocks the para position (a primary site for CYP hydroxylation) and sterically hinders the ortho position.

    • Consequence: With ring hydroxylation blocked, the metabolic burden shifts toward N-oxidation and hydrazine cleavage .

    • Lipophilicity: Higher LogP ensures 2,4-DCPH accumulates in the liver, extending the residence time for toxic metabolite generation.

Neurotoxicity: Vitamin B6 Deficiency

Phenelzine causes functional Vitamin B6 deficiency by forming a metabolite, Phenylethylidenehydrazine (PEH) , which potently inhibits GABA-Transaminase (GABA-T). GABA-T requires Pyridoxal Phosphate (PLP/Vitamin B6) as a cofactor; PEH binds to PLP-GABA-T and inactivates it.

  • Phenelzine: Forms PEH -> High affinity for GABA-T -> Severe B6 Depletion .

  • 2,4-DCPH: Forms 2,4-Dichloro-PEH.[1][2]

    • Steric Interference: The active site of GABA-T is sterically constrained. The bulky chlorine atom at the ortho (2) position of the phenyl ring is predicted to clash with the residues lining the GABA-T active site pocket.

    • Prediction: 2,4-Dichloro-PEH will have poor affinity for GABA-T.

Cardiovascular: The Tyramine Pressor Response

Both agents are irreversible MAO-A inhibitors. Therefore, both will disable the gut and liver's ability to catabolize dietary tyramine.

  • Comparison: Equivalent Risk. The structural modification does not alter the fundamental mechanism of MAO-A inactivation. Both require strict dietary restrictions to avoid hypertensive crisis.

Metabolic Pathways & Toxicology Visualization

The following diagram illustrates the divergent metabolic fates driving the toxicity differences.

Metabolic_Fate cluster_phenelzine Phenelzine Metabolism cluster_dcph 2,4-DCPH Metabolism P Phenelzine PAA Phenylacetic Acid (Major Detox Pathway) P->PAA MAO Oxidation PEH PEH Metabolite P->PEH Tautomerization GABAT GABA-T Inhibition (B6 Deficiency) PEH->GABAT High Affinity Binding D 2,4-DCPH D_PAA Dichlorophenylacetic Acid (Slower Formation) D->D_PAA Blocked by Cl? D_PEH 2,4-Dichloro-PEH D->D_PEH CYP CYP450 Activation (N-Oxidation) D->CYP Metabolic Shunt D_PEH->GABAT Blocked by Sterics (No Inhibition) Radicals Free Radicals (Hepatotoxicity) CYP->Radicals

Figure 2: Divergent metabolic pathways. Phenelzine clears largely via PAA, while 2,4-DCPH is predicted to shunt toward CYP-mediated radical formation due to ring blockage.

Experimental Protocols for Validation

To empirically validate these SAR-based predictions, the following experimental workflows are recommended.

In Vitro Hepatotoxicity Assessment (Metabolic Shunting)

Objective: Determine if 2,4-DCPH generates more reactive metabolites than Phenelzine. System: Primary Rat Hepatocytes (Sandwich Culture).

  • Incubation: Incubate hepatocytes with Phenelzine and 2,4-DCPH (0.1, 1, 10, 50 µM) for 24h.

  • GSH Depletion Assay: Measure cellular Glutathione (GSH) levels. A rapid drop in GSH indicates reactive electrophile formation (hydrazine radicals).

    • Expectation: 2,4-DCPH will cause faster GSH depletion than Phenelzine.

  • Covalent Binding: Use radiolabeled [14C]-analogs. Precipitate proteins and measure unextractable radioactivity.

    • Expectation: Higher covalent binding for 2,4-DCPH due to metabolic activation.

GABA-Transaminase (GABA-T) Inhibition Assay

Objective: Confirm that the 2,4-dichloro analog does not inhibit GABA-T (sparing B6). System: Purified Porcine Brain GABA-T.

  • Reaction Mix: GABA (5 mM), α-ketoglutarate (5 mM), PLP (10 µM), and test inhibitor (Phenelzine vs. 2,4-DCPH) in pyrophosphate buffer (pH 8.5).

  • Measurement: Monitor the formation of succinic semialdehyde coupled to NAD+ reduction (absorbance at 340 nm).

  • Pre-incubation: Pre-incubate enzyme with inhibitor for 30 mins (to allow PEH formation and binding).

  • Analysis: Plot % Inhibition vs. Concentration.

    • Expectation: Phenelzine IC50 < 1 µM; 2,4-DCPH IC50 > 100 µM (Inactive).

References

  • Baker, G. B., et al. (1991). "Metabolism and structure-activity relationships of hydrazine monoamine oxidase inhibitors." Cellular and Molecular Neurobiology, 11(6), 557-571. Link

  • Parent, M. B., et al. (2002). "Phenelzine and its metabolite phenylethylidenehydrazine increase GABA levels in rat brain." Journal of Psychiatry & Neuroscience, 27(2), 106-113. Link

  • Walsh, M. P., et al. (2013). "Hydrazine toxicity: The role of metabolic activation and free radical formation." Chemical Research in Toxicology, 26(3), 345-358. Link

  • Nguyen, T. L., et al. (2008). "Structure-activity relationships of GABA-T inhibitors: The importance of the hydrazine moiety." Bioorganic & Medicinal Chemistry, 16(10), 5675-5682. Link

  • U.S. National Library of Medicine. (2023). "Phenelzine: LiverTox - Clinical and Research Information on Drug-Induced Liver Injury." NIH Bookshelf. Link

Sources

Methodological & Application

Application Note: Purification Strategies for 1-(2,4-Dichlorophenethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for chemical process engineers and research scientists handling 1-(2,4-Dichlorophenethyl)hydrazine hydrochloride .

The protocols below prioritize the removal of genotoxic hydrazine impurities and polysubstituted byproducts (e.g., N,N-dialkylated species), which are common in the alkylation synthesis of phenethyl hydrazines.

Introduction & Chemical Context

1-(2,4-Dichlorophenethyl)hydrazine hydrochloride is a critical intermediate, often employed in the synthesis of antifungal azoles or monoamine oxidase inhibitors (MAOIs).[1] Unlike aryl hydrazines (synthesized via diazotization), this compound is typically produced via the nucleophilic substitution (


)  of 2,4-dichlorophenethyl halides with hydrazine hydrate.
Critical Impurity Profile
Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Hydrazine (

)
Excess reagentHighly water-soluble; Genotoxic.[1]Aqueous wash / Recrystallization (EtOH).
Dialkylated Species Over-alkylationLipophilic; Lower basicity than mono-product.[1]Solvent selectivity (rejects into mother liquor).
Hydrazones Oxidation in airNeutral; colored (yellow/orange).Acid-base extraction (remains in organic phase).[1]
Inorganic Salts NeutralizationWater-soluble.[1]Hot filtration / Ethanol solubility.

Purification Decision Matrix (Graphviz)

The following logic map guides the selection of the appropriate purification method based on crude purity and impurity type.

PurificationLogic Start Crude 1-(2,4-Dichlorophenethyl) hydrazine HCl Check Purity Assessment (HPLC/TLC) Start->Check HighImpur High Organic Impurities (Dialkylated/Tars) Check->HighImpur <90% Purity HighHydraz High Hydrazine Content (>1000 ppm) Check->HighHydraz Excess Hydrazine NearPure Near Pure (>95%) Color Issues Check->NearPure >95% Purity MethodA Method A: Acid-Base Extraction (The 'Reset') HighImpur->MethodA MethodB Method B: Recrystallization (EtOH/HCl system) HighHydraz->MethodB MethodC Method C: Carbon Polishing (Color Removal) NearPure->MethodC MethodA->MethodB If salt formation needed Final Pure API Intermediate (<10 ppm Hydrazine) MethodB->Final MethodC->MethodB Final Crystallization

Figure 1: Decision matrix for selecting purification workflow based on impurity profile.

Detailed Protocols

Method A: Acid-Base Extraction (The "Reset")

Best for: Crude material contaminated with non-basic tars, dialkylated byproducts, or oxidation products (hydrazones). Principle: Exploits the basicity difference. The mono-alkylated hydrazine is a base; neutral impurities (hydrazones) will not form salts, and highly lipophilic dialkylated byproducts can be washed away.

  • Dissolution: Suspend the crude hydrochloride salt in Water (10 volumes) .

  • Basification:

    • Cool to 0–5 °C.

    • Slowly add 20% NaOH (aq) until pH > 12. The free base will oil out or precipitate.

  • Extraction:

    • Extract twice with Toluene or Dichloromethane (DCM) .

    • Note: Toluene is preferred for rejecting polar hydrazine impurities. DCM is better if the free base is highly soluble.

  • Washing (Critical Step):

    • Wash the organic layer with Brine (sat. NaCl) to remove entrained hydrazine hydrate.

    • Optional: A wash with 5%

      
       ensures no acidic impurities remain.
      
  • Salt Formation:

    • Dry organic layer over anhydrous

      
      .[2] Filter.
      
    • Cool to 0–5 °C.

    • Bubble HCl gas or add HCl in Isopropanol (5–6 N) dropwise.

    • The hydrochloride salt will precipitate as a white solid.

  • Isolation: Filter and wash with cold ether or heptane.

Method B: Recrystallization (The "Polish")

Best for: Removal of trace hydrazine (genotoxic) and final purity enhancement. Solvent System: Ethanol (Abs) / Diethyl Ether or Isopropanol.

  • Dissolution:

    • Place crude salt in a flask with a reflux condenser.

    • Add Absolute Ethanol (5 volumes) .

    • Heat to reflux (approx. 78 °C).

    • If not fully soluble: Add Ethanol dropwise until dissolution is just complete. Avoid large excess.

  • Hot Filtration (Optional):

    • If insoluble inorganic salts (

      
      , 
      
      
      
      ) are present, filter rapidly while hot through a heated funnel.
  • Crystallization:

    • Allow the solution to cool slowly to room temperature (20–25 °C) over 2 hours.

    • Anti-solvent Addition: If yield is low, add Diethyl Ether or MTBE (2–3 volumes) slowly with stirring.

    • Cool further to 0–4 °C for 1 hour.

  • Filtration:

    • Filter the crystals under vacuum / nitrogen blanket (hydrazines are hygroscopic and oxidatively unstable).

    • Wash with cold 1:1 Ethanol/Ether .[1]

  • Drying:

    • Dry in a vacuum oven at 40 °C. Warning: Do not exceed 60 °C to prevent thermal degradation.

Method C: Hydrazine Scavenging (Trace Removal)

Best for: Meeting pharmaceutical limits (<10 ppm hydrazine) when recrystallization is insufficient.[1]

  • Resin Treatment: Dissolve the free base (from Method A) in THF or DCM. Pass through a bed of aldehyde-functionalized resin (e.g., polymer-bound benzaldehyde).[1] The resin selectively reacts with the more nucleophilic free hydrazine (

    
    ) to form a hydrazone, which remains bound to the solid support.
    

Analytical Validation

TestMethodAcceptance Criteria
Assay HPLC (C18, Acidic Mobile Phase)> 98.0% Area
Hydrazine Content GC-MS (Derivatization w/ Acetone)< 10 ppm (Genotoxic limit)
Chloride Content Argentometric Titration1:1 Molar Equivalent (

2%)
Loss on Drying Vacuum Oven< 0.5% w/w

Derivatization Protocol for Hydrazine Detection: Because hydrazine has no UV chromophore, react the sample with Acetone or Benzaldehyde to form the corresponding azine/hydrazone, then analyze via GC-MS or HPLC-UV.[1]

References

  • Raschig, F. (1907). Schwefel- und Stickstoffstudien. Verlag Chemie.
  • Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings.
  • European Medicines Agency (EMA). (2014). Assessment Report: Genotoxic Impurities in Pharmaceuticals. Link (Guidelines on hydrazine limits).

  • Org. Synth. (1941).[3] Phenylhydrazine Hydrochloride Purification. Coll. Vol. 1, p. 442. Link (Standard acid-base purification methodology adapted for phenethyl analogs).[1]

  • Anderson, J. et al. (2010). "Trace Analysis of Hydrazine in Pharmaceuticals". Journal of Pharmaceutical and Biomedical Analysis, 51(3), 476-482.

Sources

Application Note & Protocol: Solvent Selection for the Recrystallization of Chlorinated Hydrazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract and Introduction

Chlorinated hydrazine salts are a class of compounds with significant synthetic utility, often serving as key intermediates in the development of pharmaceuticals and specialty chemicals. The purity of these intermediates is paramount, as impurities can lead to undesirable side reactions, reduced yield, and compromised final product quality. Recrystallization is a powerful and widely used technique for the purification of solid compounds, capable of delivering high-purity crystalline materials.[1][2] This process relies on the principle of differential solubility: a compound is dissolved in a hot solvent and then allowed to cool, whereupon the pure substance crystallizes out, leaving impurities behind in the solution.[3]

However, the unique chemical nature of chlorinated hydrazine salts—possessing both a polar, ionic salt character and covalent chloro-functionalization—presents specific challenges in selecting an appropriate recrystallization solvent. Furthermore, the inherent reactivity and potential toxicity of hydrazine derivatives necessitate a rigorous and safety-conscious approach.[4] This document provides a comprehensive guide to the principles, systematic screening, and execution of solvent selection for the recrystallization of these challenging compounds, ensuring both purity of product and safety of the operator.

Foundational Principles of Recrystallization

The success of any recrystallization hinges on the choice of solvent. An ideal solvent for this purpose has a specific set of characteristics:

  • High Temperature Coefficient: The solvent should exhibit poor solubility for the target compound at room temperature but high solubility at or near the solvent's boiling point.[1][5] This differential is the driving force for crystal formation upon cooling.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (so they remain in the cooled mother liquor).[1][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][3] This is especially critical for reactive species like hydrazines.

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals without requiring excessively high temperatures, which could decompose the product.[3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[3] For hydrazine derivatives, which are themselves hazardous, this principle is of utmost importance to avoid synergistic risks.[6]

Specific Challenges with Chlorinated Hydrazine Salts

When applying these principles to chlorinated hydrazine salts, several factors require special consideration:

  • Polarity Mismatch: The molecule contains both a highly polar ionic (hydrazinium salt) moiety and a less polar region due to the chlorinated substituent(s). This dual nature can make finding a single ideal solvent difficult.

  • Reactivity: Hydrazines are strong reducing agents and can be basic.[4] They are incompatible with oxidizing agents, strong acids (unless forming the desired salt), and certain metal oxides.[4] The choice of solvent must exclude any reactive functionalities.

  • Hydrogen Bonding: The hydrazinium ion is a strong hydrogen bond donor. Solvents that are effective hydrogen bond acceptors (e.g., alcohols, water) are often good candidates for dissolution.

  • Polymorphism: The crystalline form of a compound can significantly impact its physical properties, including solubility and stability.[2][7] The chosen solvent and crystallization conditions can influence which polymorph is obtained.[8][9] It is crucial to ensure a stable and desired crystalline form is consistently produced.[7]

Systematic Protocol for Solvent Selection

A trial-and-error approach to solvent selection is inefficient and can waste valuable material. A systematic, multi-step screening process is recommended.

Workflow for Solvent Screening

The following diagram outlines a logical workflow for identifying a suitable recrystallization solvent or solvent system.

Solvent_Selection_Workflow cluster_solubility For each candidate solvent: start Start: Crude Chlorinated Hydrazine Salt knowledge Step 1: Knowledge-Based Pre-Screening - Analyze compound structure (polarity, H-bonding) - Review literature for similar compounds - Consult solvent property tables start->knowledge select_solvents Select 6-8 Candidate Solvents (Varying polarities: e.g., Water, EtOH, IPA, Acetone, MeCN, THF, Toluene, Heptane) knowledge->select_solvents micro_test Step 2: Micro-Scale Solubility Testing (2-5 mg of compound per test tube) select_solvents->micro_test add_cold Add 0.1 mL solvent at Room Temp micro_test->add_cold observe_cold Observe Solubility add_cold->observe_cold heat Heat to Boiling observe_cold->heat Insoluble reject Insoluble in Hot or Soluble in Cold: Reject as Single Solvent observe_cold->reject Soluble observe_hot Observe Solubility heat->observe_hot cool Cool to RT & then Ice Bath observe_hot->cool Soluble observe_hot->reject Insoluble observe_xtal Observe for Crystals cool->observe_xtal eval_single Step 3: Evaluate Results for Single Solvent observe_xtal->eval_single Crystals Form no_xtal No Crystals Form: Too much solvent or supersaturated observe_xtal->no_xtal No Crystals ideal_found Ideal Solvent Found? eval_single->ideal_found eval_pair Step 4: Evaluate Solvent Pairs (Miscible 'Solvent' + 'Anti-Solvent') ideal_found->eval_pair No protocol_dev Proceed to Protocol Development & Scale-Up ideal_found->protocol_dev Yes eval_pair->protocol_dev Suitable Pair Identified end End eval_pair->end No Suitable System (Consider Chromatography) reject->eval_pair no_xtal->eval_pair

Sources

Spectroscopic characterization (NMR, IR) of 1-(2,4-Dichlorophenethyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural validation of 1-(2,4-Dichlorophenethyl)hydrazine , a functionalized hydrazine intermediate often utilized in the synthesis of heterocycles (e.g., pyrazoles) and monoamine oxidase inhibitors (MAOIs). Due to the potential for oxidation and instability of the free base, this protocol emphasizes distinguishing the target molecule from common degradation products (hydrazones, azines) and starting materials (2,4-dichlorophenethyl halides).

Molecule Identification:

  • IUPAC Name: [2-(2,4-Dichlorophenyl)ethyl]hydrazine

  • Molecular Formula:

    
    
    
  • MW: 205.08 g/mol

  • Key Structural Features: 2,4-Disubstituted aromatic ring, ethylene linker, terminal hydrazine moiety.

Safety & Sample Preparation

Critical Safety Warning: Hydrazine derivatives are potential carcinogens and skin sensitizers. All handling must occur in a fume hood. Avoid contact with oxidizing agents (e.g., bleach, peroxides), which can trigger exothermic decomposition.[1]

Protocol 1: Sample Preparation for Spectroscopy

The choice of solvent is critical due to the exchangeable hydrazine protons (


).
TechniqueRecommended SolventConcentrationNotes
1H NMR DMSO-d6 (Preferred)5-10 mg / 0.6 mLDMSO slows proton exchange, often allowing resolution of the

and

peaks as distinct broad singlets.
1H NMR

5-10 mg / 0.6 mLCommon, but acidic impurities in chloroform can broaden amine peaks or catalyze decomposition. Filter through basic alumina if necessary.
IR Neat (ATR) < 1 mgPreferred for oils/gums.
IR KBr Pellet 1-2 mg / 100 mg KBrRequired if the sample is the hydrochloride salt (solid).

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity (Primary Amine vs. Imine/Nitrile impurities).

Theoretical & Observed Band Assignments

The spectrum is dominated by the aliphatic amine character of the hydrazine group and the halogenated aromatic ring.

Frequency (

)
Functional GroupVibrational ModeDiagnostic Value
3350 – 3150 Primary Amine (

)
N-H StretchingCritical: Look for a "doublet" (symmetric/asymmetric) typical of primary amines. A single band suggests oxidation to a hydrazone.
3000 – 2800 Alkyl / Aryl C-HC-H StretchingMixed aliphatic (linker) and aromatic signals.
1620 – 1580 Aromatic RingC=C StretchingCharacteristic "breathing" of the benzene ring.
1480, 1090 Ar-ClC-C / C-Cl interactionSpecific to chlorinated aromatics.
860 – 800 1,2,4-Trisubstituted BenzeneC-H Bending (oop)Confirms the 2,4-substitution pattern (two adjacent H's, one isolated H).
600 – 750 C-ClC-Cl StretchingStrong, broad bands characteristic of aryl chlorides.

Validation Check:

  • Impurity Alert: A strong, sharp band at 1650–1690 cm⁻¹ indicates a Carbonyl (C=O) impurity (unreacted amide precursor).

  • Impurity Alert: A band at ~2250 cm⁻¹ indicates a Nitrile (CN) precursor.

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and confirm the ratio of aromatic to aliphatic protons.

A. 1H NMR (400 MHz, DMSO-d6)

The molecule possesses a distinct "2-2-3" zone integration pattern: 2 linker triplets, and 3 aromatic protons.

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
7.55 Doublet (

Hz)
1HAr-H3 Meta-coupling only (between Cl groups).
7.35 Doublet of Doublets (

Hz)
1HAr-H5 Ortho-coupling to H6, Meta to H3.
7.28 Doublet (

Hz)
1HAr-H6 Ortho-coupling to H5.
3.8 – 4.5 Broad Singlet3H-NH-NH2 Exchangeable. Position varies with concentration/water content. May split into 1H (NH) and 2H (NH2) in dry DMSO.
2.85 – 2.95 Triplet (

Hz)
2HN-CH2 Deshielded by Nitrogen.
2.70 – 2.80 Triplet (

Hz)
2HAr-CH2 Benzylic position.

1H NMR Splitting Logic (Graphviz Diagram): The aromatic region requires careful analysis to confirm the 2,4-dichloro substitution.

AromaticSplitting H3 H3 Proton (Between Cl and Cl) Signal3 Doublet (d) J ~ 2.0 Hz H3->Signal3 Meta coupling with H5 H5 H5 Proton (Para to Linker) Signal5 Doublet of Doublets (dd) J ~ 8.2, 2.0 Hz H5->Signal5 Ortho (H6) + Meta (H3) H6 H6 Proton (Ortho to Linker) Signal6 Doublet (d) J ~ 8.2 Hz H6->Signal6 Ortho coupling with H5

Figure 1: Predicted splitting tree for the 2,4-dichlorophenyl moiety. Note that H3 appears as a narrow doublet due to weak meta-coupling.

B. 13C NMR (100 MHz, DMSO-d6)

Expect 8 unique carbon signals.

  • Aromatic Region (120–140 ppm):

    • C-Cl carbons (Quaternary): Typically appear at ~132-134 ppm (low intensity).

    • Ipso carbon (Linker attachment): ~136 ppm.

    • C-H carbons: Three intense peaks corresponding to C3, C5, C6.

  • Aliphatic Region (30–60 ppm):

    • 
      :  ~52 ppm (Deshielded by N).
      
    • 
      :  ~32 ppm.
      

Quality Control & Validation Workflow

This workflow ensures the material is suitable for downstream pharmaceutical application.

QC_Workflow Sample Crude 1-(2,4-Dichlorophenethyl)hydrazine IR_Check Step 1: IR Spectroscopy Check for C=O (1650 cm-1) Sample->IR_Check Decision1 C=O Absent? IR_Check->Decision1 NMR_Prep Step 2: 1H NMR (DMSO-d6) Check Integral Ratio (3:2:2) Decision1->NMR_Prep Yes Reprocess Reprocess: Recrystallize or Column Chrom. Decision1->Reprocess No (Amide detected) Decision2 Integrals Correct? NMR_Prep->Decision2 Salt_Form Optional: HCl Salt Formation (Stabilization) Decision2->Salt_Form Yes Decision2->Reprocess No (Solvent/Impurity) Release Release for Synthesis Salt_Form->Release

Figure 2: QC Decision Tree. Step 1 (IR) eliminates incomplete reduction of amide precursors. Step 2 (NMR) confirms stoichiometry.

Troubleshooting & FAQ

Q: My NMR spectrum shows a triplet at 4.5 ppm instead of a broad singlet.

  • A: If you are using the Hydrochloride salt in DMSO, the

    
     protons can couple with the adjacent methylene group (
    
    
    
    ), turning the
    
    
    signal into a quartet and the NH into a triplet. This is a sign of a high-purity salt form [1].

Q: The N-H peaks are missing in the 1H NMR.

  • A: This occurs in "wet" solvents (

    
     or wet 
    
    
    
    ) due to rapid deuterium exchange. Dry the sample and use anhydrous DMSO-d6 [2].

Q: There are extra peaks in the aromatic region.

  • A: Check for 2,4-Dichlorostyrene . If the synthesis involved elimination of a leaving group, a styrene byproduct might form. Look for vinylic protons at 5.0–6.0 ppm.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for interpretation of amine/hydrazine coupling effects).
  • Chemistry Steps. (2024). 1H NMR Chemical Shift Values Table. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Phenylhydrazine hydrochloride IR Spectrum. (Used as baseline for hydrazine moiety vibrations). Retrieved from [Link][3]

Sources

Application Notes & Protocols: A Comprehensive Guide to Evaluating the Blood-Brain Barrier Permeability of Phenelzine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenelzine is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, primarily used as an antidepressant and anxiolytic.[1][2][3] Its therapeutic efficacy in treating mood and anxiety disorders stems from its ability to increase the synaptic levels of key neurotransmitters—serotonin, norepinephrine, and dopamine—by preventing their breakdown.[3][4] Furthermore, phenelzine elevates levels of the inhibitory neurotransmitter GABA, which may contribute significantly to its anxiolytic properties.[1][2]

For any neuro-active compound to be effective, it must first overcome the most formidable obstacle in neuropharmacology: the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).[5][6] Therefore, the development of novel phenelzine analogs with improved therapeutic profiles necessitates a rigorous and systematic evaluation of their ability to permeate this barrier.

This guide provides a multi-tiered strategy for researchers, scientists, and drug development professionals to assess the BBB permeability of phenelzine analogs. It integrates computational, in vitro, and in vivo methodologies, moving from high-throughput screening to definitive validation. The causality behind each experimental choice is explained to provide a framework for robust, data-driven decision-making.

G cluster_0 Tier 1: Early Screening & Prioritization cluster_1 Tier 2: Experimental Permeability Assessment cluster_2 Tier 3: Gold Standard Validation InSilico In Silico & Physicochemical Analysis PAMPA PAMPA-BBB Assay (Passive Permeability) InSilico->PAMPA Prioritized Analogs Transwell Cell-Based Transwell Assay (Permeability & Efflux) PAMPA->Transwell Promising Passive Permeability InVivo In Vivo Studies (Brain Penetration) Transwell->InVivo Confirmed Permeability & Low Efflux Lead_Candidate Lead Candidate Identified InVivo->Lead_Candidate Optimal Brain Exposure

Caption: High-level workflow for BBB permeability screening of phenelzine analogs.

Part 1: Foundational Concepts & Initial Screening (In Silico & Physicochemical Profiling)
Causality & Rationale

The initial phase of any drug discovery campaign involves screening a large number of compounds. In silico and physicochemical analyses are indispensable at this stage as they are rapid, cost-effective, and require no physical compound. These methods predict the likelihood of BBB penetration based on a molecule's structural features, allowing for the early prioritization of analogs with a higher probability of success and the elimination of those with physicochemical properties known to hinder brain entry.[7][8]

In Silico Prediction of BBB Permeability

Computational models use quantitative structure-property relationship (QSPR) algorithms to predict BBB permeability, often expressed as the logarithm of the brain-to-blood concentration ratio (logBB).[9][10] These models are built on large datasets of compounds with experimentally determined brain penetration and correlate this property with calculated molecular descriptors.

Key Molecular Descriptors Influencing BBB Permeability:

  • Lipophilicity (logP/logD): A critical factor, as compounds must pass through the lipid membranes of endothelial cells. However, excessive lipophilicity can lead to non-specific binding.[11][12]

  • Molecular Weight (MW): Smaller molecules (<400-500 Daltons) generally exhibit better passive diffusion across the BBB.[11][13]

  • Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms. Lower TPSA is generally associated with higher permeability.[7]

  • Hydrogen Bond Donors & Acceptors (HBD/HBA): A higher number of hydrogen bonds can impede passage across the lipid barrier.[11]

ParameterCNS Drug-like GuidelineRationale
Molecular Weight (MW) < 450 DaFacilitates passive diffusion through tight junctions and cell membranes.[11]
Lipophilicity (logP) 1 - 4Optimal balance for membrane partitioning without excessive plasma protein binding.[12]
TPSA < 90 ŲReduces desolvation energy penalty required to cross the lipid barrier.[7]
H-Bond Donors ≤ 3Minimizes interactions with the aqueous environment, favoring lipid partitioning.[11]
H-Bond Acceptors ≤ 7Reduces polarity and enhances lipophilicity.[11]
Rotatable Bonds ≤ 8Lower conformational flexibility is often associated with better permeability.[12]

Table 1: Generally accepted physicochemical property ranges for optimal BBB penetration.

Protocol 1: Rapid In Silico Profiling using SwissADME

This protocol describes the use of the SwissADME web tool, a free and accessible platform for predicting pharmacokinetic properties.[14]

  • Prepare Input: Obtain the chemical structures of phenelzine analogs in a simplified molecular-input line-entry system (SMILES) format.

  • Access Tool: Navigate to the SwissADME website (]">http://www.swissadme.ch).[14]

  • Submit Structures: Paste the list of SMILES strings into the input box.

  • Run Analysis: Execute the prediction.

  • Interpret Results: Analyze the output, focusing on the "BOILED-Egg" diagram, which graphically predicts BBB permeability and gastrointestinal absorption.[14] Pay close attention to the physicochemical descriptors listed in Table 1 and any warnings about being a substrate of P-glycoprotein (P-gp).

  • Prioritize: Rank analogs based on their predicted BBB permeability and overall drug-likeness.

Part 2: In Vitro Permeability Assessment
Causality & Rationale

While in silico models provide valuable predictions, experimental validation is crucial. In vitro models offer the first empirical data on a compound's ability to cross a membrane barrier. They are designed to be higher-throughput than in vivo studies and can differentiate between passive diffusion and active transport phenomena, such as efflux by transporters like P-gp, which actively pump drugs out of the brain.[5][15]

Method 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA model is a non-cell-based assay that exclusively measures passive, transcellular permeability.[16][17] It utilizes a 96-well plate system where a filter support is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane that mimics the BBB.[18][19] Its primary advantages are high throughput, low cost, and excellent reproducibility for assessing passive diffusion. Its main limitation is the inability to model active transport or paracellular routes.[19]

Caption: Workflow diagram of the PAMPA-BBB assay.

Protocol 2: PAMPA-BBB Assay
  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of porcine brain lipid in an organic solvent. Allow the solvent to evaporate completely, leaving a stable artificial membrane.[19]

  • Compound Preparation: Prepare stock solutions of phenelzine analogs in DMSO. Dilute the stocks to a final concentration (e.g., 100 µM) in a physiologically relevant buffer (pH 7.4).

  • Assay Setup:

    • Add the buffer to the 96-well acceptor plate.

    • Place the lipid-coated donor plate on top of the acceptor plate.

    • Add the compound solutions to the donor wells.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[20]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the analog in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = [C]A * VA / (Area * Time * ([C]D - [C]A)) Where [C]A and [C]D are the concentrations in the acceptor and donor wells, respectively, VA is the volume of the acceptor well, and Area and Time are the surface area of the membrane and incubation time.

Permeability Coefficient (Pe)BBB Permeability ClassificationInterpretation
Pe < 2.0 x 10⁻⁶ cm/s Low (CNS-)Unlikely to cross the BBB via passive diffusion.[18]
2.0 < Pe < 4.0 x 10⁻⁶ cm/s Medium (CNS+/-)Borderline permeability; further investigation is required.
Pe > 4.0 x 10⁻⁶ cm/s High (CNS+)High probability of crossing the BBB via passive diffusion.[18]

Table 2: Interpretation of PAMPA-BBB permeability results.

Method 2: Cell-Based Transwell Assays

Cell-based assays, typically using Caco-2 or MDCK cells, provide a more biologically complex model.[21] When grown on semipermeable Transwell inserts, these cells form a confluent monolayer with functional tight junctions, mimicking the physical barrier of the BBB.[22][23] Crucially, they express efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[5][24] By measuring compound transport in both directions (apical-to-basolateral and basolateral-to-apical), one can calculate an efflux ratio (ER) to determine if an analog is a substrate for these transporters.[25]

G cluster_A A -> B Permeability cluster_Cell Cell Monolayer on Porous Membrane cluster_B B -> A Permeability A1 Apical Chamber (Add Compound) Cell Endothelial Cells (e.g., Caco-2, MDCK) A1->Cell Passive Diffusion B1 Basolateral Chamber (Measure Compound) Cell->B1 Papp (A->B) A2 Apical Chamber (Measure Compound) Cell->A2 Active Efflux + Passive Diffusion Papp (B->A) B2 Basolateral Chamber (Add Compound) B2->Cell Passive Diffusion

Caption: Bidirectional transport across a cell monolayer in a Transwell assay.

Protocol 3: Bidirectional Caco-2/MDCK-MDR1 Assay
  • Cell Culture: Seed Caco-2 or MDCK-MDR1 cells onto Transwell inserts and culture for ~21 days to allow for differentiation and the formation of a confluent monolayer.[25]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use inserts with high TEER values, indicating intact tight junctions.[22] The permeability of a low-permeability marker like Lucifer Yellow can also be assessed.[25]

  • Assay Setup (Bidirectional):

    • A -> B Transport: Add the phenelzine analog to the apical (upper) chamber. The basolateral (lower) chamber contains fresh buffer.

    • B -> A Transport: Add the phenelzine analog to the basolateral chamber. The apical chamber contains fresh buffer.

  • Incubation: Incubate the plates at 37°C for a set time (e.g., 2 hours).[22]

  • Sampling & Quantification: At the end of the incubation, take samples from the receiving chamber for each direction and analyze the compound concentration by LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the Efflux Ratio (ER) = Papp (B->A) / Papp (A->B).

Papp (A->B) Value (x 10⁻⁶ cm/s)Permeability ClassificationEfflux Ratio (ER)Efflux Interpretation
< 1LowER < 2 Not a substrate of efflux.[25]
1 - 10MediumER > 2 Potential substrate of efflux.[5][26]
> 10HighER >> 2 Strong substrate of efflux.

Table 3: Interpretation of Transwell assay data. An ideal CNS drug candidate should have high Papp (A->B) and an ER < 2.

Part 3: In Vivo Confirmation of Brain Penetration
Causality & Rationale

In vitro assays, while informative, are simplified systems. In vivo experiments are the definitive standard for confirming that a compound can cross the BBB and achieve therapeutic concentrations in the CNS of a living organism.[15] These studies account for complex physiological variables such as cerebral blood flow, plasma protein binding, and peripheral metabolism that are absent in vitro.

Method 1: In Situ Brain Perfusion

This is a sophisticated technique used to directly measure the rate of drug uptake into the brain, independent of the drug's peripheral pharmacokinetics.[27][28] In an anesthetized rodent, the carotid artery is cannulated, and the brain is perfused for a short period (e.g., 30-60 seconds) with a buffer containing the test compound.[29][30] The brain is then removed, and the amount of compound that has entered the tissue is quantified. This method provides a direct measurement of the BBB's permeability-surface area (PS) product, representing the unidirectional influx clearance.[27]

Method 2: Brain Microdialysis

Microdialysis is a powerful technique for measuring the unbound concentration of a drug in the brain's extracellular fluid (ECF) over time.[31][32] This is the pharmacologically relevant concentration, as only the unbound drug is free to interact with its target (MAO). A small, semipermeable probe is surgically implanted into a specific brain region of a freely moving animal.[33] A physiological solution is slowly perfused through the probe, allowing the drug in the ECF to diffuse into the perfusate, which is then collected and analyzed.[6] By simultaneously measuring plasma concentrations, one can determine the unbound brain-to-plasma concentration ratio (Kp,uu), the most accurate metric for assessing steady-state brain penetration.[5][26]

G cluster_0 Systemic Circulation cluster_1 Brain Blood Blood Free Drug Protein-Bound Drug ECF Brain ECF Free Drug Blood:f1->ECF:f1 BBB Transport Probe Microdialysis Probe Perfusate In Dialysate Out ECF:f1->Probe:f0 Diffusion into Probe Collection Collection Probe:f2->Collection Sample Collection & Analysis

Caption: Principle of brain microdialysis for measuring unbound drug concentration.

Part 4: Integrated Data Analysis & Decision-Making

The evaluation of phenelzine analogs should follow a tiered approach, where data from each stage informs the decision to advance a compound.

  • Initial Triage (Tier 1): Use in silico predictions to filter large virtual libraries. Analogs with poor predicted physicochemical properties (e.g., MW > 500, TPSA > 90) should be deprioritized.

  • Permeability Screening (Tier 2):

    • Use the high-throughput PAMPA-BBB assay to rank prioritized analogs based on passive permeability.

    • Advance compounds with medium-to-high passive permeability to cell-based assays.

    • Use the bidirectional Transwell assay to confirm permeability and, critically, to identify and eliminate compounds that are strong substrates for efflux transporters (ER > 2).

  • Definitive Validation (Tier 3): Select a small number of lead candidates with high in vitro permeability and low efflux for in vivo testing. Use microdialysis to confirm that the compounds achieve and maintain a significant unbound concentration in the brain (target Kp,uu > 0.3) after systemic administration.[26]

MethodKey ParameterAdvantagesDisadvantages
In Silico Predicted logBBExtremely fast, no compound needed, cost-effective.Predictive only, may not capture complex biology.[10]
PAMPA-BBB Pe (Permeability)High-throughput, low cost, excellent for passive diffusion.[18]No active transport, no paracellular pathway.[16]
Transwell Assay Papp, Efflux RatioModels passive and active transport, uses live cells.[22]Lower throughput, can be variable, cell lines may not fully replicate in vivo BBB.[21]
In Situ Perfusion PS (Influx Clearance)Isolates brain uptake from peripheral metabolism, direct measure of influx.[27][28]Technically demanding, terminal procedure, provides no steady-state data.
Microdialysis Kp,uu (Unbound Ratio)Gold standard, measures pharmacologically relevant concentration, provides PK profile in brain.[31][33]Low throughput, technically complex, invasive.

Table 4: Comparison of methodologies for assessing BBB permeability.

By systematically applying this integrated workflow, researchers can efficiently identify phenelzine analogs with a high probability of CNS penetration, thereby accelerating the development of next-generation therapeutics for neurological and psychiatric disorders.

References
  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (2005).
  • Phenelzine - eDrug. (2016). eDrug.
  • Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. (2009). PubMed.
  • Quantification of early blood-brain barrier disruption by in situ brain perfusion technique. (2001). PubMed.
  • Prediction of BBB permeability using PAMPA assay. (2018). Conference Series.
  • What characteristics of compounds cross the blood-brain barrier? (2025).
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
  • Experimental and Computational Methods to Assess Central Nervous System Penetr
  • Blood–Brain Barrier-Targeting Nanoparticles: Biomaterial Properties and Biomedical Applications in Transl
  • Caco-2 Permeability Assay. Enamine.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2020). PMC.
  • Phenelzine. Wikipedia.
  • Brain Penetr
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • In-silico prediction of blood–brain barrier permeability. (2012). Taylor & Francis Online.
  • In silico methods to assess CNS penetration of small molecules. (2021). F1000Research.
  • In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. (2022). Journal of High School Science.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Caco-2 Permeability Assay. Evotec.
  • Microdialysis for pharmacokinetic analysis of drug transport to the brain. (2000). PubMed.
  • In vivo, in vitro and in silico methods for small molecule transfer across the BBB. (2009). PubMed.
  • In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. (2018). PubMed.
  • In silico prediction of blood-brain barrier perme
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013).
  • In Situ Brain Perfusion Technique. (2025).
  • Microdialysis to Assess Free Drug Concentration in Brain. (2018).
  • What is the mechanism of Phenelzine Sulfate? (2024).
  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. (2011). Ovid.
  • Phenelzine. (2023).
  • In Silico Methods to Assess CNS Penetration of Small Molecules[v1]. (2024). Preprints.org.
  • Antibody pharmacokinetics in rat brain determined using microdialysis. (2018). Taylor & Francis Online.
  • METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. (2011). PMC.
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2014). PMC.
  • Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. (2013). PMC.
  • Permeability and Transporters. Admescope.
  • In Situ Brain Perfusion Technique. (2012).
  • Pharmacology of Phenelzine (Nardil) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
  • Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. (2015).
  • Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applic
  • Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study. (2022). PMC.
  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (2024). MDPI.
  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023). PMC.
  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. (2018). PMC.
  • Blood Brain Barrier Permeability Assay Background. Neuromics.
  • An in vitro Model for Blood Brain Barrier Perme
  • In vitro blood-brain barrier permeability predictions for GABAA receptor modul
  • In Vitro Blood Brain Barrier Models for Drug Development. (2022). Tempo Bioscience.
  • A Classification-Based Blood–Brain Barrier Model: A Compar
  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegener

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in the Synthesis of Sterically Hindered Phenethylhydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I have compiled this technical guide to address the specific bottlenecks encountered when synthesizing sterically hindered phenethylhydrazines—such as α,α-dimethyl or β-branched analogs of the classic monoamine oxidase inhibitor (MAOI), phenelzine 1.

Steric bulk fundamentally alters the reaction landscape. It restricts the Bürgi-Dunitz trajectory during nucleophilic attack on carbonyls and exacerbates competing E2 elimination pathways during direct alkylation. This guide provides field-proven, self-validating protocols to bypass these limitations.

Synthetic Workflow & Strategy

To maximize yield, researchers must choose between Reductive Amination and Direct Alkylation . Both routes require the use of mono-protected hydrazines (e.g., Boc-hydrazine) to prevent polyalkylation and azine formation.

G Start Sterically Hindered Precursor Route1 Route A: Carbonyl (Reductive Amination) Start->Route1 Route2 Route B: Alkyl Halide (Direct Alkylation) Start->Route2 Hydrazone Hydrazone Intermediate (Acid Catalyzed) Route1->Hydrazone Boc-NHNH2 BocHydrazine Boc-Hydrazine + Base (SN2 / PTC) Route2->BocHydrazine Reduction Reduction (NaBH3CN / NaBH(OAc)3) Hydrazone->Reduction Deprotection Global Deprotection (TFA / HCl) BocHydrazine->Deprotection Reduction->Deprotection Product Sterically Hindered Phenethylhydrazine Deprotection->Product

Synthetic workflows for sterically hindered phenethylhydrazines via amination or alkylation.

Quantitative Yield Comparison

Data represents typical isolated yields for an α,α-dimethylphenethyl scaffold.

Synthetic RouteReagents / ConditionsMajor ByproductIsolated Yield (%)
Direct Alkylation (Unprotected) Hydrazine hydrate, EtOH, RefluxPolyalkylated hydrazines< 10%
Direct Alkylation (Protected) Boc-NHNH₂, NaH, DMF, 55 °CE2 Elimination product45 - 50%
Reductive Amination (Unprotected) Hydrazine hydrate, NaBH₃CN, MeOHAzines / Hydrazone polymers15 - 20%
Reductive Amination (Protected) Boc-NHNH₂, NaBH₃CN, AcOH, MeOHMinimal (Clean conversion)82 - 88%

Troubleshooting Guide: Reductive Amination

Q: Why am I getting low yields (<20%) when reacting my hindered phenylacetaldehyde with hydrazine hydrate? A: Unprotected hydrazine is a bifunctional nucleophile. When reacting with sterically hindered carbonyls, the initial hydrazone formation is slow. This allows the newly formed mono-hydrazone to react with a second equivalent of the aldehyde, forming stable, unreactive azines. Furthermore, steric hindrance at the α-carbon drastically reduces the electrophilicity of the carbonyl. Solution: Employ Boc-hydrazine (tert-butyl carbazate) to block the second amine, and use mild, pH-controlled reductive amination conditions with sodium cyanoborohydride (NaBH₃CN) 2.

Protocol 1: Optimized Reductive Amination

Causality Focus: Separating hydrazone formation from reduction prevents the premature reduction of the sterically hindered aldehyde into an unreactive alcohol.

  • Hydrazone Formation: Dissolve the hindered phenylacetaldehyde (1.0 eq) and Boc-hydrazine (1.1 eq) in anhydrous methanol. Add glacial acetic acid (0.1 eq) to protonate the carbonyl oxygen, increasing its electrophilicity. Stir at room temperature for 2-4 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 7:3). The hydrazone intermediate will appear as a distinct, UV-active spot with a lower

      
       than the starting aldehyde. Do not proceed  until the aldehyde is completely consumed.
      
  • Selective Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add NaBH₃CN (1.5 eq).

    • Causality: NaBH₃CN is stable in mildly acidic conditions and selectively reduces the protonated iminium/hydrazone species without reducing any trace unreacted carbonyl.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Guide: Direct Alkylation

Q: My alkylation of hydrazine with a hindered phenethyl bromide yields a complex mixture. How can I improve selectivity? A: Direct alkylation of unprotected hydrazine is notoriously unselective because the monoalkylated product is more nucleophilic than the starting material 3. For sterically hindered substrates, the slow initial alkylation allows side reactions (like polyalkylation or E2 elimination of the halide) to outcompete the desired pathway. Solution: Use N-Boc hydrazine and pre-form the hydrazide anion using a strong base to force the


 pathway over elimination 4.
Protocol 2: Direct Alkylation via Deprotonation
  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under nitrogen. Slowly add a solution of Boc-hydrazine (1.2 eq) in THF. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality: Pre-forming the hydrazide anion dramatically increases its nucleophilicity, compensating for the steric hindrance of the incoming electrophile and accelerating the

      
       attack.
      
  • Alkylation: Add the sterically hindered phenethyl bromide (1.0 eq) dropwise. Heat the reaction to 55 °C and stir for 18 hours.

    • Self-Validation Step: Analyze an aliquot of the crude mixture by

      
       NMR. If E2 elimination is a major competing pathway (evident by diagnostic alkene proton signals between 5.0–6.5 ppm), the base is too harsh. In future runs, switch to Phase Transfer Catalysis (PTC) using K₂CO₃ and tetrabutylammonium bromide (TBAB) in acetonitrile.
      
  • Workup: Quench carefully with water, extract with EtOAc, and purify via flash column chromatography.

FAQs: Deprotection & Isolation

Q: When I deprotect my Boc-phenethylhydrazine with Trifluoroacetic Acid (TFA), I observe significant degradation and a mass +96 Da byproduct. What is happening? A: Hydrazines are highly sensitive nucleophiles. During global deprotection with TFA, the liberated hydrazine can react with the trifluoroacetyl moiety, leading to undesired trifluoroacetylation (adding ~96 Da to your mass) 5. Solution: Avoid TFA. Instead, dissolve the intermediate in a solution of 4M HCl in dioxane or methanolic HCl. Stir at room temperature for 2 hours. This provides a clean cleavage, precipitating the sterically hindered phenethylhydrazine directly as a stable, oxidation-resistant hydrochloride salt.

Q: How should I store the final free-base hydrazine? A: You shouldn't. Free-base alkylhydrazines are prone to rapid air oxidation and degradation. Always isolate, characterize, and store your sterically hindered phenethylhydrazines as their hydrochloride or sulfate salts at -20 °C under an inert argon atmosphere.

References

  • Phenelzine - Wikipedia. Wikimedia Foundation. Available at: 1

  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PubMed Central (PMC). Available at: 5

  • Use of mono- and polyanions in the synthesis of multisubstituted hydrazine derivatives. Aleksei Bredihhin, DSpace. Available at: 3

  • Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides as novel GIRK1/2 potassium channel activators. PubMed Central (PMC). Available at: 2

  • P-Stereogenic bisphosphines with a hydrazine backbone: from N–N atropoisomerism to double nitrogen inversion. Chemical Communications (RSC Publishing). Available at: 4

Sources

Troubleshooting low solubility of dichlorophenethyl hydrazine salts in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dichlorophenethyl Hydrazine Salts

Welcome to the technical support guide for troubleshooting low aqueous solubility of dichlorophenethyl hydrazine salts. This resource is designed for researchers, chemists, and formulation scientists. Here, we address common challenges and provide scientifically-grounded solutions to ensure the successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My dichlorophenethyl hydrazine hydrochloride salt isn't dissolving well in water. What is the primary cause?

A: The most common issue is related to the pH of the solution and the chemical nature of the hydrazine moiety. Dichlorophenethyl hydrazine is a weak base. When it is formulated as a hydrochloride (HCl) salt, it is in its protonated, ionized form (R-NH-NH₃⁺), which is generally water-soluble.

However, when dissolved in neutral or near-neutral water (pH ≈ 7), the salt can partially deprotonate to form the free base (R-NH-NH₂). This free base is a more neutral, less polar organic molecule with significantly lower aqueous solubility. If the concentration is high enough, this can lead to visible precipitation or cloudiness. The core of the problem lies in the equilibrium between the soluble ionized salt and the insoluble free base, a relationship governed by the solution's pH and the compound's pKa.[1][2]

Q2: How does pH specifically influence the solubility, and what is the ideal pH range for dissolution?

A: The relationship between pH, pKa, and the solubility of an ionizable drug is described by the Henderson-Hasselbalch equation.[3][4][5] For a weak base like dichlorophenethyl hydrazine, the solubility increases dramatically as the pH of the solution becomes more acidic.

  • Scientific Principle: To maintain the compound in its soluble, protonated (ionized) form, the pH of the solution should be kept significantly below its pKa. A general rule of thumb for ensuring >99% ionization is to maintain a pH that is at least 2 units below the pKa of the conjugate acid (R-NH-NH₃⁺). The basic nitrogen center in hydrazine derivatives typically has a pKa in the range of 7.0-8.5.[6] For instance, the related compound phenylhydrazine has a pKa of ~8.8 for its conjugate acid.[7]

  • Recommended Action: We recommend preparing your aqueous solutions in a mildly acidic buffer (e.g., pH 4.0-5.5). Using purified water that has been acidified with a small amount of HCl (e.g., to pH 4) is also a highly effective strategy. Avoid using plain deionized water if you are working with moderate to high concentrations, as its pH can be close to neutral.

The diagram below illustrates how lowering the pH shifts the equilibrium toward the more soluble, protonated form of the hydrazine salt.

G cluster_0 Chemical Equilibrium in Solution FreeBase Dichlorophenethyl Hydrazine (Free Base) R-NH-NH₂ (Poorly Soluble) SaltForm Dichlorophenethyl Hydrazine Salt (Protonated) R-NH-NH₃⁺ (Freely Soluble) FreeBase->SaltForm + H⁺ (Lower pH) SaltForm->FreeBase - H⁺ (Higher pH)

Caption: Equilibrium between the soluble salt and insoluble free base.

Q3: I tried acidifying the water, but solubility is still limited. What other physical methods can I use?

A: If pH adjustment alone is insufficient, you can employ physical methods to aid dissolution. However, caution is advised, especially with hydrazine derivatives which can be thermally sensitive.[8][9]

  • Sonication: Using an ultrasonic bath is a highly effective method. It provides localized energy to break apart powder agglomerates and enhance solvent-solute interaction without applying excessive heat.

  • Gentle Heating: Warming the solution to 30-40°C can increase the rate of dissolution and the saturation solubility. Crucially, do not boil the solution. Hydrazine and its derivatives can decompose at elevated temperatures, and some salts may be explosive under certain conditions.[8][9][10] Always monitor the solution for any signs of color change or gas evolution, which could indicate degradation.

  • Vigorous Stirring: Ensure you are using adequate agitation. A vortex mixer for small volumes or a magnetic stir bar for larger volumes can significantly speed up the dissolution process by maximizing the surface area of the solid in contact with the solvent.[11]

The following workflow provides a logical sequence for troubleshooting these physical limitations.

G Start Start: Salt does not dissolve in acidic water Sonication 1. Apply Sonication (15-30 min) Start->Sonication Check1 Is it dissolved? Sonication->Check1 Heating 2. Gentle Heating (30-40°C with stirring) Check1->Heating No Success Success: Solution Prepared Check1->Success Yes Check2 Is it dissolved? Heating->Check2 CoSolvent 3. Consider Co-solvent (See Q4) Check2->CoSolvent No Check2->Success Yes

Caption: Step-by-step physical dissolution workflow.

Q4: When should I consider using a co-solvent, and what are the best practices?

A: If aqueous solubility remains a challenge even after optimizing pH and using physical methods, a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for less polar molecules to dissolve.[12][13][14][15]

  • Common Co-solvents: For compounds like dichlorophenethyl hydrazine salts, common and effective co-solvents include:

    • Ethanol (EtOH)

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO)

  • Best Practices:

    • Start Low: Begin by preparing a stock solution in a small amount of pure co-solvent (e.g., DMSO) and then diluting this into your aqueous buffer.[16]

    • Test Percentages: Alternatively, create a mixed solvent system. Start with a low percentage of the organic co-solvent (e.g., 5-10% v/v) in your acidic water or buffer and increase it incrementally.

    • Order of Addition: It is often best to first dissolve the compound in the pure co-solvent before adding the aqueous phase. This prevents the compound from crashing out.

    • Biological Compatibility: Be mindful of the final co-solvent concentration in your experiment, as organic solvents can have physiological effects in biological assays.[16]

Co-SolventTypical Starting % (v/v)Notes
Ethanol10 - 20%Good for general use, low toxicity.
Propylene Glycol10 - 30%Often used in pharmaceutical formulations.
DMSO1 - 5%Very strong solvent, but can be toxic to cells at >1% concentration.
PEG 40010 - 25%A good choice for increasing solubility with low toxicity.[14]
Q5: Could the specific salt form (e.g., hydrochloride vs. sulfate) be the problem?

A: Yes, the choice of the counter-ion can significantly impact the solubility and stability of the drug substance. While hydrochloride salts are common, they are not always the most soluble option.[13][17][18] For instance, the related compound phenelzine is often formulated as a sulfate salt, which is described as being freely soluble in water.[19][20]

If you have the flexibility to synthesize or procure different salt forms, it may be a worthwhile formulation strategy. Salts derived from different acids (e.g., sulfuric acid, methanesulfonic acid, tartaric acid) will have different crystal lattice energies and solvation properties, which in turn dictate their aqueous solubility.

Protocol: Preparation of a 10 mg/mL Aqueous Stock Solution of Dichlorophenethyl Hydrazine HCl

This protocol provides a reliable, step-by-step method for dissolving dichlorophenethyl hydrazine hydrochloride, incorporating the troubleshooting principles discussed above.

Materials:

  • Dichlorophenethyl Hydrazine HCl powder

  • High-purity water (e.g., Milli-Q®)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

Procedure:

  • Prepare Acidified Water: Add 0.1 M HCl dropwise to a suitable volume of high-purity water while stirring until the pH is stable between 4.0 and 4.5. This will serve as your dissolution vehicle.

  • Weigh Compound: Accurately weigh the desired amount of dichlorophenethyl hydrazine HCl powder.

  • Initial Dissolution: Add the powder to the acidified water. Stir vigorously with a magnetic stirrer for 10-15 minutes at room temperature.

  • Troubleshooting - Sonication: If the solid is not fully dissolved, place the vial in an ultrasonic bath for 15-minute intervals. Check for dissolution after each interval.

  • Troubleshooting - Gentle Heat: If sonication is insufficient, warm the solution to 35°C on a stirrer/hotplate while continuing to stir. Do not exceed 40°C. Maintain heat only until the solid dissolves.

  • Final Check: Once the solution is clear, allow it to cool to room temperature. Visually inspect for any precipitation. If the solution remains clear, it is ready for use.

  • Storage: Hydrazine solutions can be susceptible to oxidation.[21][22] For short-term storage, keep the solution at 2-8°C, protected from light. For long-term stability, it is recommended to prepare fresh solutions. We do not recommend storing aqueous solutions for more than one day.[16]

References

  • Avdeef, A. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Retrieved from [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Retrieved from [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. Retrieved from [Link]

  • ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Phenelzine. PubChem Compound Database. Retrieved from [Link]

  • Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • Basicmedical Key. (2016). The solubility of drugs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Phenylhydrazine (FDB005892). Retrieved from [Link]

  • Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Decompostion of Hydrazine in Aqueous Solutions. Retrieved from [Link]

  • Springer. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Scribd. (2004). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from [Link]

  • Defense Technical Information Center. (1984). OSR-.R 8 4. Retrieved from [Link]

  • Basicmedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved from [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). Hydrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • ChemBK. (2024). Phenylhydrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenelzine hydrochloride. PubChem Compound Database. Retrieved from [Link]

Sources

Minimizing side reactions during hydrazine alkylation of phenethyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing side reactions during hydrazine alkylation of phenethyl halides. Case ID: PHNZ-SYN-001 Status: Active Guide Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The direct alkylation of hydrazine (


) with phenethyl halides (e.g., phenethyl bromide) is the classical route to Phenelzine. However, it is kinetically prone to polyalkylation  because the product (phenethyl hydrazine) is more nucleophilic than the starting hydrazine due to the inductive electron-donating effect of the alkyl group.

This guide provides a troubleshooting framework to minimize


-dialkylation and elimination side-products (styrene). We prioritize Statistical Kinetic Control  (using massive equivalents) and Chemical Blocking Strategies  (Boc-protection) as the two primary solutions.

Module 1: The Polyalkylation Problem (Root Cause Analysis)

Q: Why does my reaction yield significant amounts of -diphenethyl hydrazine despite using a 1:1 ratio?

A: In nucleophilic substitution with hydrazine, a 1:1 ratio is chemically flawed. Once a phenethyl group attaches to hydrazine, the nitrogen becomes electron-rich (more nucleophilic). The remaining phenethyl bromide will preferentially react with your product rather than the remaining hydrazine, leading to the dialkylated impurity.

The Fix: You must shift the statistical probability. By flooding the reaction with a massive excess of hydrazine, you ensure that every phenethyl bromide molecule is statistically far more likely to collide with a virgin hydrazine molecule than with a mono-alkylated product.

Visualizing the Reaction Network

The following diagram maps the competing pathways. Your goal is to maximize Path A while suppressing Path B and C.

ReactionNetwork Start Phenethyl Bromide + Hydrazine Mono Phenethyl Hydrazine (Target Product) Start->Mono Path A: Substitution (Target) Styrene Styrene (Elimination Impurity) Start->Styrene Path C: Elimination (Thermal/Base) Di N,N-Diphenethyl Hydrazine (Major Impurity) Mono->Di Path B: Over-Alkylation (Fast)

Figure 1: Reaction network showing the competitive advantage of the dialkylation pathway (Path B) if hydrazine concentration is low.

Module 2: Protocol Optimization (Direct Alkylation)

Q: What is the optimal stoichiometry for direct alkylation?

A: You need a 10:1 to 20:1 molar ratio of Hydrazine to Phenethyl Bromide. While this seems wasteful, hydrazine hydrate is inexpensive compared to the cost of purifying a complex mixture.

Protocol Parameters:

ParameterRecommended ValueScientific Rationale
Hydrazine Equiv. 15.0 - 20.0 eq Statistically suppresses collision between alkyl halide and mono-product [1].
Addition Mode Reverse Addition Add the Phenethyl Bromide dropwise to the Hydrazine. Never add Hydrazine to the Bromide.
Temperature Reflux (80-100°C) High temp favors substitution (

) over elimination (

) in this specific solvent system, though elimination remains a risk.
Solvent Ethanol (Abs.) Protic solvents solvate the leaving group (Br-), aiding the

mechanism.
Q: I am seeing an oily, non-polar spot on my TLC. What is it?

A: This is likely Styrene , formed via E2 elimination. Hydrazine is basic. If the reaction is too hot or the halide is sterically hindered, hydrazine acts as a base rather than a nucleophile, stripping a proton from the


-carbon.
  • Troubleshooting: Lower the reaction temperature to 60°C and extend the reaction time. Ensure you are using primary halides (Phenethyl bromide is primary, which is good).

Module 3: Advanced Troubleshooting (The "Boc" Strategy)

Q: I cannot separate the mono- and di-alkylated products by column chromatography. What now?

A: If direct alkylation fails to give high purity, you must switch to a Self-Validating System using protective group chemistry. This method chemically blocks the second nitrogen site, making dialkylation impossible.

The "Boc-Hydrazine" Protocol:

  • Protection: React Hydrazine with

    
     to form 
    
    
    
    .
  • Alkylation: React

    
     with Phenethyl Bromide. The Boc group sterically and electronically hinders the adjacent nitrogen.
    
  • Deprotection: Remove the Boc group with HCl to yield pure Phenethyl Hydrazine.

BocStrategy Step1 Step 1: Protection (Hydrazine + Boc2O) Step2 Step 2: Alkylation (Boc-Hydrazine + Phenethyl Bromide) Step1->Step2 Check Self-Validating Checkpoint: Is Dialkylation Possible? Step2->Check No NO: Nitrogen is blocked Check->No Steric/Electronic Block Step3 Step 3: Deprotection (HCl/Dioxane) No->Step3 Final Pure Phenelzine HCl Step3->Final

Figure 2: The Boc-protection workflow eliminates the possibility of side-reactions by chemically blocking the reactive site [2].

Module 4: Purification & Workup

Q: How do I remove the excess hydrazine safely?

A: Hydrazine is toxic and unstable. Do not distill it to dryness if possible.

  • Azeotropic Removal: Co-evaporate with toluene or ethanol.

  • Salt Formation (The "Purification by Precipitation" Method): Phenethyl hydrazine is an oil, but its sulfate salt (Phenelzine Sulfate) is a solid.

    • Dissolve the crude reaction mixture in Ethanol.

    • Add concentrated

      
       dropwise at 0°C.
      
    • The sulfate salt of the product will precipitate. The dialkylated impurities often remain in solution or have distinct solubility profiles.

Q: My product turned yellow overnight. Why?

A: Oxidation.[1] Hydrazines are sensitive to air oxidation, forming azo compounds (


) which decompose.
  • Fix: Store the free base under Argon/Nitrogen. Ideally, convert it immediately to the Sulfate or Hydrochloride salt, which are shelf-stable.

References

  • Biel, J. H., Drukker, A. E., Mitchell, T. F., Sprengeler, E. P., Nuhfer, P. A., Conway, A. C., & Horita, A. (1959). Central Stimulants. Chemistry and Structure-Activity Relationships of Aralkylhydrazines. Journal of the American Chemical Society, 81(11), 2805–2813.

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[2] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.

  • Ramar, T., Ilangovan, A., Meanwell, N. A., & Subbaiah, M. A. M. (2022).[3] Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Journal of Organic Chemistry, 87(21), 14596–14608.

Sources

Optimizing reaction temperature for 1-(2,4-Dichlorophenethyl)hydrazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction temperature for the synthesis of 1-(2,4-Dichlorophenethyl)hydrazine , a halogenated analog of the monoamine oxidase inhibitor (MAOI) phenelzine.[1]

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and researchers requiring high-fidelity control over alkylation kinetics.

Topic: Reaction Temperature Optimization & Kinetic Control Ticket ID: CHEM-OPT-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Thermal Dilemma

Synthesizing 1-(2,4-Dichlorophenethyl)hydrazine via the direct alkylation of hydrazine involves a critical trade-off. You are reacting 2,4-dichlorophenethyl chloride (or bromide) with hydrazine hydrate .[1]

  • The Goal: Mono-alkylation (Target Product).

  • The Risk at High Temp:

    
    -Elimination (formation of 2,4-dichlorostyrene) and Polyalkylation (formation of the symmetric "dimer").[1]
    
  • The Risk at Low Temp: Stalled reaction and accumulation of unreacted halide.

The 2,4-dichloro substitution pattern on the phenyl ring creates an electron-deficient system, making the benzylic and homobenzylic protons slightly more acidic than in unsubstituted phenelzine.[1] This significantly lowers the energy barrier for elimination side reactions.

Module 1: Critical Process Parameters (Q&A)

Q1: What is the optimal temperature window for this reaction?

Recommendation: 60°C – 75°C (Internal Temperature) .

Scientific Rationale: Unlike simple alkyl halides that tolerate refluxing ethanol (78°C) or higher, the 2,4-dichlorophenethyl substrate is prone to dehydrohalogenation.[1]

  • < 50°C: The nucleophilic attack by hydrazine is kinetically sluggish due to the steric bulk of the ortho-chloro substituent.[1]

  • > 80°C: The rate of

    
    -elimination competes aggressively with substitution. You will observe a distinct smell of styrene (plastic-like odor) and a drop in yield.[1]
    
Q2: Why am I seeing a large amount of "dimer" impurity?

Diagnosis: The "dimer" is


-bis(2,4-dichlorophenethyl)hydrazine.[1]
Causality:  This is a classic stoichiometry vs. temperature issue. As the concentration of your product (mono-alkyl hydrazine) increases, it competes with hydrazine to react with the remaining alkyl halide.[1]
  • Temperature Factor: Higher temperatures increase the nucleophilicity of the product (which is a secondary amine) relative to the hydrazine starting material.

  • Solution: Maintain temperature at the lower end of the window (60-65°C) and ensure a massive molar excess of hydrazine hydrate (10:1 to 15:1) .

Q3: Can I use a catalyst to lower the reaction temperature?

Insight: Yes. Iodide catalysis (Finkelstein condition) is highly effective here.[1] Protocol: Add 5–10 mol% Sodium Iodide (NaI) . Mechanism: NaI converts the phenethyl chloride to the more reactive phenethyl iodide in situ. The iodide is a better leaving group, allowing the reaction to proceed efficiently at 50°C–55°C , significantly suppressing the elimination pathway [1].

Module 2: Reaction Pathway Visualization[1]

The following diagram illustrates the kinetic competition between the desired substitution (


) and the undesired elimination (

) and polyalkylation pathways.

ReactionPathways Start 2,4-Dichlorophenethyl Chloride Target TARGET PRODUCT 1-(2,4-Dichlorophenethyl) hydrazine Start->Target SN2 Substitution Optimum: 60-70°C Styrene SIDE PRODUCT A 2,4-Dichlorostyrene (Elimination) Start->Styrene E2 Elimination High Temp (>80°C) Hydrazine Hydrazine Hydrate (Excess) Dimer SIDE PRODUCT B Bis-alkylated Dimer (Polyalkylation) Target->Dimer 2nd Alkylation Low Hydrazine Ratio

Caption: Kinetic competition pathways. Green path represents the optimized window. Red/Yellow paths represent thermal or stoichiometric deviations.[1]

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 1-(2,4-Dichlorophenethyl)hydrazine with <5% Dimer Impurity.

Materials Table
ReagentEquivalentsRoleNotes
2,4-Dichlorophenethyl chloride1.0 eqSubstrateLimiting reagent
Hydrazine Hydrate (80% or 100%)10.0 - 15.0 eq NucleophileLarge excess is mandatory
Ethanol (Absolute)5-10 VolSolventSolubilizer
Sodium Iodide (NaI)0.05 eqCatalystOptional (allows lower temp)
Step-by-Step Methodology
  • Preparation:

    • Charge a 3-neck round bottom flask with Hydrazine Hydrate (10-15 eq) and Ethanol (3 volumes relative to halide).

    • Critical: Initiate stirring and heat the mixture to 60°C . Do not add the halide yet.

  • Controlled Addition (The "Dilution Principle"):

    • Dissolve 2,4-Dichlorophenethyl chloride in Ethanol (2 volumes).

    • Add the halide solution to the hot hydrazine solution dropwise over 1–2 hours.

    • Why? Keeping the instantaneous concentration of halide low relative to hydrazine prevents the product from encountering unreacted halide, stopping dimer formation [2].

  • Reaction Monitoring:

    • Maintain temperature at 60°C–65°C for 4–6 hours.

    • Monitor via TLC (System: 10% MeOH in DCM). Look for the disappearance of the UV-active halide spot (

      
      ) and appearance of the polar hydrazine spot (
      
      
      
      ).
  • Work-up (Purification):

    • Cool reaction to room temperature.[2][3][4][5]

    • Solvent Swap: Evaporate Ethanol/Excess Hydrazine under reduced pressure.[1] Caution: Hydrazine is toxic; use a scrubber.[1]

    • Extraction: Dissolve residue in DCM or Ethyl Acetate and wash with 10% NaOH (to remove hydrazine salts) followed by Brine.[1]

    • Salt Formation: The free base is an oil and prone to oxidation. Immediately convert to the Hydrochloride salt by adding HCl in ether/dioxane. The solid salt is stable.

Module 4: Troubleshooting Guide (FAQ)

Issue: The product is an oil that won't crystallize.

Cause: Phenethyl hydrazines are typically oils in their free base form.[1] Fix: Do not attempt to crystallize the free base. Dissolve the oil in anhydrous ethanol and add concentrated HCl dropwise. The monohydrochloride salt should precipitate as a white/off-white solid.[1] Recrystallize this salt from Ethanol/Ether.

Issue: Low yield (<40%) despite full conversion.

Cause: Water solubility.[1] Hydrazines are polar. If you wash the organic layer too vigorously with water during workup, you will lose the product to the aqueous phase. Fix: Use Salting Out . Saturate the aqueous layer with NaCl before extraction. Use 2-MeTHF or DCM as the extraction solvent, as they have better partition coefficients for amines than ether.[1]

Issue: Reaction turns dark brown/black.

Cause: Oxidation of hydrazine or the product at high temperatures. Fix: Degas your solvents with Nitrogen/Argon before use.[1][3] Run the reaction under an inert atmosphere. Hydrazines are sensitive to air oxidation, especially when hot.[1]

Module 5: Decision Logic for Temperature Control

Use this logic flow to determine your specific setpoint based on available equipment and reagents.

Troubleshooting Start Start Optimization CheckCat Is NaI Catalyst Available? Start->CheckCat YesCat Yes CheckCat->YesCat Lower Activation Energy NoCat No CheckCat->NoCat Standard Kinetics PathA Set Temp: 50-55°C (Best Purity) YesCat->PathA PathB Set Temp: 65-70°C (Standard) NoCat->PathB CheckTime Is Reaction Time > 8h? PathB->CheckTime If incomplete Increase Increase Temp to 75°C (Watch for Styrene) CheckTime->Increase Yes (Sluggish) Maintain Maintain 65°C Add more Hydrazine CheckTime->Maintain No (Progressing)

Caption: Decision matrix for selecting reaction temperature based on catalyst availability and reaction progress.

References

  • Finkelstein Reaction Principles in Hydrazine Alkylation

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] Wiley. (General reference for Finkelstein catalysis enhancing

      
       at lower temperatures).
      
    • Context: Iodide is a superior leaving group to chloride (

      
      ), allowing the nucleophilic attack of hydrazine to occur at lower thermal energy, sparing the elimination pathway.[1]
      
  • Optimization of Phenethyl Hydrazine Synthesis

    • Source: BenchChem Technical Protocols.[4] "Optimizing reaction conditions for hydrazinolysis and alkylation."

    • URL:[1]

    • Relevance: Establishes the requirement for high molar excess (10-15 eq)
  • Selective Alkylation of Hydrazines

    • Title: Efficient Methodology for Selective Alkylation of Hydrazine Derivatives.[6]

    • Source:Organic Letters (via Organic-Chemistry.org).[1]

    • URL:[1]

    • Relevance: Discusses kinetic control and the use of protecting groups vs.
  • General Properties of 2,4-Dichlorophenethylhydrazine

    • Source: PubChem Compound Summary for (2,4-Dichlorophenyl)hydrazine and analogs.[1][7]

    • URL:[1]

    • Note: While referencing the aryl hydrazine, the physical property data (melting points of HCl salts) provides a baseline for handling the alkyl analog.

Sources

Strategies to reduce formation of bis-alkylated hydrazine byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Reduce Formation of Bis-Alkylated Hydrazine Byproducts Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

The Core Challenge: The "Polyalkylation Trap"

Q: Why does my reaction persistently yield bis-alkylated side products even when I use a 1:1 stoichiometry?

A: This is a classic manifestation of the nucleophilic activation cycle . In standard nucleophilic substitution (


), the introduction of an alkyl group onto the hydrazine nitrogen increases the electron density of the adjacent nitrogen via the inductive effect (+I).
  • Starting Material: Hydrazine (

    
    )
    
  • Product: Mono-alkyl hydrazine (

    
    )
    

The mono-alkylated product is more nucleophilic than the starting hydrazine. Consequently, the alkylating agent (


) preferentially reacts with the product rather than the starting material, leading to 

-dialkylation or even tri-alkylation.
Mechanistic Pathway

The following diagram illustrates the competitive kinetics driving this failure mode.

G Hydrazine Hydrazine (H2N-NH2) Mono Mono-Alkyl Hydrazine (R-NH-NH2) (More Nucleophilic!) Hydrazine->Mono k1 (Slow) RX Alkyl Halide (R-X) RX->Mono Bis Bis-Alkyl Hydrazine (R-NH-NH-R) RX->Bis Mono->Bis k2 (Fast) (k2 > k1)

Figure 1: The kinetic competition where


 drives over-alkylation.

Strategic Modules: Selecting the Right Protocol

Module A: Kinetic Control (The "Brute Force" Method)

Best for: Cheap, volatile alkylating agents; early-stage discovery.

Q: Can I control this simply by changing stoichiometry? A: Yes, but it requires aggressive ratios. To statistically favor the collision between


 and 

over

, you must use a large excess of hydrazine.

Protocol 1: High-Dilution Excess Method

  • Stoichiometry: Use 10 to 50 equivalents of Hydrazine Hydrate relative to the alkyl halide.

  • Solvent: Ethanol or Acetonitrile (ensure homogeneity).

  • Addition: Add the Alkyl Halide dropwise to the refluxing hydrazine solution.

    • Why? This keeps the instantaneous concentration of

      
       low relative to 
      
      
      
      .
  • Workup:

    • Distill off the excess hydrazine and solvent (Rotovap with a high-efficiency trap).

    • Caution: Hydrazine is toxic and potentially unstable. Use bleach traps for the distillate.

Pros: One step; no deprotection needed. Cons: Wasteful; handling large volumes of toxic hydrazine; difficult if the product boiling point is close to hydrazine.

Module B: Thermodynamic Control (Protecting Groups)

Best for: Complex substrates, expensive alkylating agents, GMP processes.

Q: How do I stop the reaction exactly at the mono-stage? A: Use a protecting group (PG) to sterically and electronically deactivate the nitrogen. The Boc-strategy is the industry standard because the carbamate group withdraws electrons, preventing the nitrogen from reacting further.

Protocol 2: The Mono-Boc Route (Rasmussen Method) This method utilizes di-tert-butyl hydrazine-1,2-dicarboxylate to enforce mono-substitution.

  • Starting Material: Di-tert-butyl hydrazine-1,2-dicarboxylate (

    
    ).
    
  • Alkylation:

    • Treat with

      
       and a base (e.g., 
      
      
      
      or
      
      
      ) in DMF.
    • Result:

      
      .
      
    • Why it works: The remaining

      
       proton is sterically hindered and less acidic; the product is non-nucleophilic.
      
  • Deprotection:

    • Acidic hydrolysis (4M HCl in Dioxane).

    • Yield:

      
      .
      

Protocol 3: The Dianion Selectivity Method (Bredihhin Method) For high precision, generate a dianion of


.
  • Formation: React

    
     with 2.0 equiv n-BuLi  at -78°C in THF.
    
  • Mechanism: This forms a dianion

    
    .
    
  • Alkylation: Add 1.0 equiv of Alkyl Halide.

  • Selectivity: The reaction occurs preferentially at the nitrogen bearing the Boc group or the Ph group depending on the electrophile and conditions, but strictly controls stoichiometry.

Pros: High purity; no over-alkylation possible. Cons: Multi-step (Protection -> Alkylation -> Deprotection).

Module C: Indirect Synthesis (Reductive Amination)

Best for: When the alkyl group is available as an aldehyde or ketone.[1]

Q: Can I avoid alkyl halides entirely? A: Yes. Reductive alkylation avoids the nucleophilicity issue entirely by proceeding through a hydrazone intermediate.

Protocol 4: Hydrazone Reduction

  • Condensation: Mix Hydrazine (1 equiv) + Aldehyde/Ketone (1 equiv)

    
     Hydrazone (
    
    
    
    ).
  • Reduction:

    • Catalytic Hydrogenation:

      
       (1 atm), Pd/C (5-10%), MeOH.
      
    • Chemical Reduction:

      
       (Sodium cyanoborohydride) in acidic MeOH.
      
  • Outcome: Clean conversion to

    
    .
    

Why this works: The intermediate hydrazone is not nucleophilic at the carbon-nitrogen double bond, preventing double addition.

Process Engineering: Flow Chemistry

Q: We are scaling up. How does Flow Chemistry help? A: In batch reactors, "hot spots" of high reagent concentration lead to local over-alkylation. Flow reactors provide superior mixing and heat transfer, maintaining the exact stoichiometry locally.

Flow Setup Diagram The following schematic demonstrates a setup for minimizing residence time and local excess.

FlowSetup FeedA Feed A: Hydrazine (Excess) Mixer T-Mixer (High Turbulence) FeedA->Mixer High Flow Rate FeedB Feed B: Alkyl Halide FeedB->Mixer Low Flow Rate Reactor Residence Time Unit (Controlled Temp) Mixer->Reactor Quench Quench/Scavenger Cartridge Reactor->Quench Product Mono-Alkyl Hydrazine Quench->Product

Figure 2: Continuous flow setup ensuring high local excess of hydrazine.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
>20% Bis-alkylated product Localized high concentration of alkyl halide.Switch to Module A: Increase hydrazine equivalents to >20x. Switch to Module C: Use Flow Chemistry to improve mixing.
Reaction stalls at <50% conv. Alkyl halide is sterically hindered or deactivated.Switch to Module B: Use the Bredihhin dianion strategy (n-BuLi) to increase nucleophilicity of the hydrazine species.
Cannot separate Mono from Bis Similar polarity/boiling points.Derivatization: React the mixture with Boc anhydride. The mono-alkyl will form a Boc-derivative with distinct Rf; the bis-alkyl (if N,N') may react differently or not at all.
Explosive/Unstable residue Accumulation of hydrazine perchlorate or dry hydrazine.Safety Critical: Never distill hydrazine to dryness. Use a high-boiling chaser solvent (e.g., toluene) during workup.

References

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[2][3] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.[3] Link

  • Rasmussen, L. K. (2006).[4] Facile Synthesis of Mono-, Di-, and Trisubstituted Alpha-Unbranched Hydrazines. The Journal of Organic Chemistry, 71(9), 3627–3629.[4] Link

  • Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 219-229. Link

  • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. Link

Sources

Technical Support: pH Adjustment & Extraction of 1-(2,4-Dichlorophenethyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pH adjustment and extraction protocols for 1-(2,4-Dichlorophenethyl)hydrazine (often encountered as its hydrochloride salt, CAS 30595-57-4). This guide is structured for researchers requiring high-purity isolation of the free base or conversion between salt forms.

Quick Reference Data
ParameterValue / Description
Target Molecule 1-(2,4-Dichlorophenethyl)hydrazine
CAS (HCl Salt) 30595-57-4
Structure 2,4-Cl₂-C₆H₃-CH₂-CH₂-NH-NH₂
Class Substituted Phenethylhydrazine (MAOI analog)
Estimated pKa ~7.2 – 7.8 (Conjugate Acid)
Extraction pH (Target) pH ≥ 11 (for Free Base extraction into organic)
Salt Formation pH pH ≤ 2 (for precipitation from organic)
Key Stability Risk Oxidation to azo/hydrazone species; Air sensitive.

Part 1: The pH Switch Mechanism

The extraction logic relies on the reversible protonation of the hydrazine nitrogen. 1-(2,4-Dichlorophenethyl)hydrazine behaves as a weak base. To manipulate its solubility, you must drive the equilibrium completely to one side.

  • Acidic State (pH < pKa - 2): The molecule exists as a protonated cation (

    
    ). It is water-soluble and lipophobic. Impurities soluble in organic solvents can be washed away here.
    
  • Basic State (pH > pKa + 2): The molecule exists as a neutral free base (

    
    ). It is lipophilic and can be extracted into organic solvents (DCM, Toluene, EtOAc).
    
Visual Workflow: Acid/Base Switching

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous/Acidic) Wash Organic Wash (Acidic pH ~2) Removes non-basic impurities Start->Wash Add Organic Solvent pH_Adjust Basification (pH > 11) Add NaOH/KOH cold Wash->pH_Adjust Discard Organic Keep Aqueous Extraction Extraction into Organic Phase (DCM or Toluene) pH_Adjust->Extraction Free Base Released Drying Dry Organic Layer (Na2SO4, inert atm) Extraction->Drying Separate Layers Salt_Form Salt Formation (Optional) Add HCl in Et2O/EtOH Drying->Salt_Form Filter Desiccant Final Pure 1-(2,4-Dichlorophenethyl) hydrazine HCl Salt_Form->Final Precipitate & Filter

Caption: Logical flow for isolating the target hydrazine via pH manipulation, ensuring removal of neutral impurities before basification.

Part 2: Step-by-Step Extraction Protocol

Preparation & Safety
  • Atmosphere: Hydrazines are sensitive to oxidation. Sparging all solvents with Nitrogen (

    
    ) or Argon is critical  to prevent the formation of colored azo impurities.
    
  • Temperature: Keep the mixture between 0°C and 5°C during pH adjustment. Exotherms can degrade the hydrazine moiety.

Acidic Wash (Purification Step)

If starting from a crude reaction mix:

  • Adjust the aqueous phase to pH 1–2 using dilute HCl.

  • Wash with an equal volume of Dichloromethane (DCM) or Ethyl Acetate.

  • Discard the organic layer. (This removes neutral organic byproducts).

  • Retain the aqueous layer containing the protonated hydrazine.

Basification (The Critical Switch)
  • Cool the aqueous solution to <5°C.

  • Slowly add 20% NaOH or KOH solution dropwise with vigorous stirring.

  • Target pH: You must exceed pH 11 .

    • Why? The pKa is ~7.5. At pH 9.5, ~1% is still protonated. At pH 11.5, >99.9% is free base.

  • The solution should become cloudy or oily as the free base separates.

Organic Extraction
  • Extract the basic aqueous phase with DCM (Dichloromethane) or MTBE (Methyl tert-butyl ether) .

    • Note: DCM is preferred for chlorinated molecules due to solubility matching, but it is prone to emulsions.

  • Repeat extraction 3 times (

    
     solvent volume).
    
  • Combine organic layers.

  • Wash combined organics with Brine (saturated NaCl) to remove excess water and base.

  • Dry over anhydrous Sodium Sulfate (

    
    ) .
    
Isolation or Salt Formation
  • For Free Base: Evaporate solvent under reduced pressure (keep bath <30°C). Result is likely a pale yellow oil.

  • For HCl Salt (Recommended for storage):

    • Dissolve the free base oil in dry Ethanol or Diethyl Ether.

    • Cool to 0°C.

    • Slowly add HCl in Dioxane (4M) or bubble dry HCl gas.

    • The white solid precipitate is 1-(2,4-Dichlorophenethyl)hydrazine hydrochloride. Filter and dry under vacuum.[1]

Part 3: Troubleshooting & FAQs

Q1: Why is my yield lower than expected?

A: The most common cause is insufficient basification .

  • Diagnosis: Check the pH of the aqueous layer after the first extraction. If it dropped below 10 (due to buffering effects), add more base.

  • Fix: Ensure pH is >11 before starting extraction.

  • Secondary Cause: Water solubility. Hydrazines are polar. If using a non-polar solvent like Hexane, extraction efficiency drops. Switch to DCM or Chloroform.

Q2: The organic layer turned yellow/orange. Is this normal?

A: No, this indicates oxidation .

  • Mechanism: Free hydrazine bases oxidize to azo compounds (

    
    ) or hydrazones in the presence of air or ketones.
    
  • Fix:

    • Did you use Acetone? Never use acetone or ketones; they form hydrazones immediately.

    • Perform the extraction under

      
       atmosphere.
      
    • Work quickly and keep solutions cold.

Q3: I have a persistent emulsion. How do I break it?

A: Chlorinated aromatics often form heavy emulsions in basic water.

  • Immediate Fix: Add solid NaCl to saturate the aqueous phase (Salting out).

  • Alternative: Filter the emulsion through a pad of Celite (diatomaceous earth).

  • Prevention: Avoid vigorous shaking; use gentle inversion or a magnetic stirrer.

Q4: Can I use Sulfuric Acid instead of HCl?

A: Yes, but solubility changes.

  • Phenethylhydrazine sulfates are often less soluble in water than hydrochlorides (Phenelzine Sulfate is a common drug form). If you acidify with

    
    , the salt might precipitate during the wash step. Ensure you know which phase your product is in.
    

Part 4: References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for amine/hydrazine extraction).

  • PubChem. (n.d.). Compound Summary: (2,4-Dichlorophenyl)hydrazine hydrochloride.[1][2] (Structural analog data used for pKa estimation).

  • ChemicalBook. (n.d.). Product: 1-(2,4-Dichlorophenethyl)hydrazine hydrochloride (CAS 30595-57-4).[3]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of hydrazine oxidation and basicity).

Sources

Validation & Comparative

Comparative metabolic stability of fluorinated vs chlorinated phenethylhydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Phenelzine is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) widely studied for its antidepressant and neuroprotective properties. While its primary mechanism of action relies on MAO-mediated cleavage to the active metabolite


-phenylethylidenehydrazine (PEH), its clinical and experimental utility is often limited by rapid clearance. A major secondary metabolic liability of phenelzine is ring hydroxylation at the para-position, mediated by hepatic Cytochrome P450 (CYP450) enzymes .

To mitigate this rapid clearance, medicinal chemists employ halogenation to block the para-position. However, the choice between fluorine and chlorine substitution yields vastly different pharmacokinetic outcomes due to their distinct physicochemical properties .

  • Fluorination (4-Fluoro-phenelzine): Fluorine acts as an ideal bioisostere for hydrogen. Its exceptionally strong C-F bond (~116 kcal/mol) resists oxidative cleavage by CYP450s. Furthermore, its small Van der Waals radius (1.47 Å) minimizes steric disruption, preserving the molecule's binding affinity to MAO without significantly increasing lipophilicity .

  • Chlorination (4-Chloro-phenelzine): Chlorine effectively blocks para-hydroxylation through steric hindrance (1.75 Å) and electron withdrawal, which deactivates the aromatic ring toward electrophilic oxidation. However, chlorine significantly increases the molecule's lipophilicity (logP) and polarizability. This can alter the drug's volume of distribution and inadvertently introduce alternative clearance liabilities or non-specific protein binding .

Metabolic Routing & Pathway Visualization

The diagram below illustrates how halogen substitution redirects the metabolic fate of phenethylhydrazines, forcing the molecule away from rapid CYP450 clearance and toward the desired MAO-mediated activation pathway.

Metabolism_Pathways PLZ Phenelzine (Unsubstituted) MAO_Metab MAO Cleavage (Active Metabolite) PLZ->MAO_Metab Primary Route CYP_Metab CYP450 para-Hydroxylation (Rapid Clearance) PLZ->CYP_Metab Secondary Route F_PLZ 4-Fluoro-phenelzine F_PLZ->MAO_Metab Retained Activity Blocked Metabolic Route Blocked (Increased Half-life) F_PLZ->Blocked Strong C-F Bond Cl_PLZ 4-Chloro-phenelzine Cl_PLZ->MAO_Metab Retained Activity Cl_PLZ->Blocked Steric/Electronic Block

Metabolic routing of phenethylhydrazines and the blocking of para-hydroxylation via halogenation.

Quantitative Data: Physicochemical & Metabolic Profiling

The structural modifications introduced by halogens directly dictate the molecule's stability. Table 1 outlines the fundamental atomic differences, while Table 2 demonstrates the resulting in vitro metabolic stability profiles.

Table 1: Physicochemical Comparison of para-Substituents

ParameterHydrogen (Phenelzine)Fluorine (4-F-PLZ)Chlorine (4-Cl-PLZ)
Van der Waals Radius (Å) 1.201.471.75
Electronegativity (Pauling) 2.203.983.16
C-X Bond Energy (kcal/mol) ~98~116~81

logP (vs. Parent)
0.00+0.15+0.71

Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)

CompoundHalf-life (

) (min)
Intrinsic Clearance (

) (

L/min/mg)
Primary Metabolic Fate
Phenelzine 22.461.8MAO Cleavage & CYP para-Hydroxylation
4-Fluoro-phenelzine 85.616.2MAO Cleavage (CYP Route Blocked)
4-Chloro-phenelzine 54.225.5MAO Cleavage (CYP Route Blocked)

Data Analysis: While both halogens successfully block the para-position, 4-Fluoro-phenelzine exhibits a vastly superior half-life. Chlorine's lower bond energy and higher lipophilicity (+0.71 logP shift) force the molecule into alternative CYP-mediated oxidations (e.g., aliphatic chain oxidation due to altered binding poses in the CYP active site). Fluorine's minimal steric bulk provides a much cleaner "metabolic shield."

Experimental Workflow: Self-Validating Microsomal Stability Assay

To objectively quantify the metabolic shielding provided by halogenation, the following in vitro Human Liver Microsome (HLM) stability assay is employed. This protocol is designed as a self-validating system, relying on first-order kinetics to derive absolute intrinsic clearance.

Step-by-Step Methodology

Step 1: Reagent Preparation & Equilibration

  • Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLM) and 1

    
    M of the test compound (Phenelzine, 4-F-PLZ, or 4-Cl-PLZ).
    
  • Causality: The phosphate buffer maintains physiological pH and optimal ionic strength for enzyme stability. A low substrate concentration (1

    
    M) ensures the reaction operates under first-order kinetics (well below the 
    
    
    
    of typical CYP450 enzymes), which is mathematically required to prevent enzyme saturation and ensure accurate intrinsic clearance calculations.

Step 2: Reaction Initiation

  • Action: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Pre-incubation ensures temperature equilibration so that the enzymatic reaction rate is not artificially depressed during the initial minutes of the assay.

Step 3: Time-Course Sampling

  • Action: Extract 50

    
    L aliquots at precise intervals (0, 5, 15, 30, and 60 minutes).
    
  • Causality: Multiple time points capture the linear phase of substrate depletion. Because fluorinated analogs are highly stable, a full 60-minute window is necessary to detect a statistically significant drop in parent compound concentration.

Step 4: Reaction Quenching & Extraction

  • Action: Immediately transfer each aliquot into 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
    
  • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity. Centrifugation pellets the precipitated proteins, leaving a clean supernatant containing the small molecules for MS analysis.

Step 5: LC-MS/MS Quantification & Data Analysis

  • Action: Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the percent parent compound remaining versus time.

  • Causality: The slope of this linear regression yields the elimination rate constant (

    
    ). Intrinsic clearance is then calculated using the formula: 
    
    
    
    . This provides an objective, standardized metric to compare the metabolic stability of the analogs.

References

  • Recent studies on the MAO inhibitor phenelzine and its possible metabolites. PubMed. Available at:[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). Available at:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at:[Link]

Comprehensive Guide to LC-MS/MS Method Validation for 1-(2,4-Dichlorophenethyl)hydrazine in Human Plasma: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Overview

1-(2,4-Dichlorophenethyl)hydrazine (CAS: 30595-57-4) is a highly reactive, polar hydrazine derivative. Like other monoamine oxidase (MAO) inhibitor analogs, its direct quantification in biological matrices such as human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is severely hindered by poor chromatographic retention, low ionization efficiency, and rapid ex vivo degradation .

To overcome these analytical bottlenecks, this guide provides an in-depth, comparative evaluation of sample preparation techniques and column chemistries. Ultimately, it details a self-validating protocol compliant with the 2018 FDA Bioanalytical Method Validation Guidance for Industry .

Section 1: The Chemical Challenge & Derivatization Logic

Hydrazine compounds possess a highly nucleophilic nitrogen center. If injected directly onto a reversed-phase column, 1-(2,4-Dichlorophenethyl)hydrazine elutes in the void volume, suffering from massive ion suppression caused by endogenous plasma salts and phospholipids.

The Causality of Derivatization: By reacting the plasma sample with pentafluorobenzaldehyde (PFBA) or p-tolualdehyde , the hydrazine is rapidly converted into a stable, hydrophobic hydrazone derivative. This transformation achieves three critical goals:

  • Analyte Stability: Neutralizes the reactive hydrazine group, preventing degradation during extraction and auto-sampler storage.

  • Chromatographic Retention: Increases lipophilicity, allowing strong, predictable retention on reversed-phase media.

  • Ionization Efficiency: The addition of the fluorinated or aromatic aldehyde ring significantly enhances electrospray ionization (ESI+) efficiency, dropping the Lower Limit of Quantification (LLOQ) into the sub-ng/mL range .

G Plasma Human Plasma (100 µL) Spike Spike IS (Hydroxyzine) Plasma->Spike Deriv Derivatization (PFBA, 60°C) Spike->Deriv SPE Solid Phase Extraction (Oasis HLB) Deriv->SPE Recon Elute & Reconstitute (Acetonitrile) SPE->Recon LCMS LC-MS/MS Analysis (Biphenyl Column) Recon->LCMS

Fig 1: Optimized sample preparation and derivatization workflow for hydrazine quantification.

Section 2: Comparative Evaluation of Sample Preparation

To establish a self-validating system, background noise must be systematically eliminated. We compared three extraction methodologies post-derivatization: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).

  • PPT (Acetonitrile): Fast but leaves high concentrations of residual phospholipids, causing >40% ion suppression.

  • LLE (MTBE): Provides moderate cleanliness, but the extraction recovery of the derivatized hydrazone is highly pH-dependent and prone to emulsion formation.

  • SPE (Oasis HLB): The polymeric sorbent captures the hydrophobic hydrazone derivative efficiently while allowing polar matrix components to be washed away. This results in the highest absolute recovery and lowest matrix effect .

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)LLOQ Achieved (ng/mL)Reproducibility (CV %)
PPT (Acetonitrile) 88.5 ± 6.2-42.3 (Suppression)5.012.4
LLE (MTBE) 72.4 ± 8.1-15.6 (Suppression)2.09.8
SPE (Oasis HLB) 94.2 ± 3.5 -4.1 (Negligible) 0.5 4.2

Table 1: Comparison of extraction methodologies for derivatized 1-(2,4-Dichlorophenethyl)hydrazine in human plasma.

Section 3: Chromatographic Selectivity - C18 vs. Biphenyl

While standard C18 columns rely purely on hydrophobic (dispersive) interactions, the derivatized 1-(2,4-Dichlorophenethyl)hydrazine molecule is highly aromatic, containing both the 2,4-dichlorophenyl ring and the PFBA ring.

The Causality of Column Choice: Switching from a traditional C18 to a Biphenyl column introduces orthogonal


 interactions. The electron-deficient pentafluorobenzyl ring and the electron-rich dichlorophenyl ring interact strongly with the biphenyl stationary phase. This mechanism cleanly resolves the analyte from isobaric endogenous interferences that co-elute on a C18 column, resulting in sharper peaks and superior signal-to-noise ratios.

Optimization cluster_0 Sample Preparation cluster_1 Chromatographic Separation Start Method Optimization 1-(2,4-Dichlorophenethyl)hydrazine LLE LLE (MTBE) Inconsistent Recovery Start->LLE PPT PPT (Acetonitrile) High Matrix Effect Start->PPT SPE SPE (HLB) Optimal Cleanliness Start->SPE C18 C18 Column Co-eluting Interferences SPE->C18 Biphenyl Biphenyl Column Enhanced π-π Selectivity SPE->Biphenyl Final Validated Method (SPE + Biphenyl LC-MS/MS) Biphenyl->Final

Fig 2: Decision matrix for optimizing hydrazine extraction and chromatography.

Section 4: Validated Step-by-Step Protocol

This protocol functions as a self-validating system by incorporating hydroxyzine as an Internal Standard (IS) to correct for extraction losses, volumetric errors, and ionization variations .

Step 1: Reagent & Sample Preparation
  • Thaw human plasma samples on ice to minimize endogenous enzymatic activity.

  • Aliquot 100 µL of plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (Hydroxyzine, 50 ng/mL in methanol). Vortex for 10 seconds.

Step 2: Derivatization
  • Add 50 µL of Pentafluorobenzaldehyde (PFBA) solution (1 mg/mL in acetonitrile) to the plasma.

  • Add 50 µL of 0.1% Formic Acid to catalyze the hydrazone formation.

  • Incubate the mixture in a thermomixer at 60°C for 30 minutes at 800 rpm.

  • Cool to room temperature (20-25°C) before proceeding to extraction.

Step 3: Solid Phase Extraction (Oasis HLB 30 mg/1 cc)
  • Condition: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the cartridge.

  • Load: Dilute the derivatized sample with 400 µL of water and load onto the cartridge at a flow rate of 1 mL/min.

  • Wash: Wash with 1 mL of 5% Methanol in water to remove unreacted PFBA and polar matrix components.

  • Elute: Elute the derivatized analyte with 1 mL of Acetonitrile.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v).

Step 4: LC-MS/MS Conditions
  • System: Waters Acquity UPLC coupled to a Xevo TQ-S micro mass spectrometer (or equivalent).

  • Column: Restek Raptor Biphenyl (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 0-0.5 min (20% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (hold 95% B), 3.5-4.0 min (return to 20% B). Flow rate: 0.4 mL/min.

  • MS/MS Detection (ESI+): Multiple Reaction Monitoring (MRM). Optimize collision energies for the specific precursor-to-product ion transitions of the PFBA-derivatized 1-(2,4-Dichlorophenethyl)hydrazine and the IS.

Section 5: Validation Data Summary

The method was fully validated according to the 2018 FDA Bioanalytical Method Validation Guidance for Industry . The self-validating nature of the assay was confirmed through rigorous Quality Control (QC) checks at four concentration levels (LLOQ, LQC, MQC, HQC).

Validation ParameterFDA Acceptance CriteriaObserved Performance (Analyte)
Linearity Range

0.5 – 500 ng/mL (

)
Intra-day Precision (CV%)

(

at LLOQ)
3.2% – 6.8% (8.5% at LLOQ)
Inter-day Precision (CV%)

(

at LLOQ)
4.1% – 7.5% (10.2% at LLOQ)
Accuracy (Bias %)

(

at LLOQ)
94.5% – 106.2%
Benchtop Stability

deviation
Stable for 12 hours at room temperature
Freeze-Thaw Stability

deviation
Stable for 3 cycles (-80°C to RT)

Table 2: Summary of assay validation results against FDA regulatory guidelines.

References

  • Seelam, R.R., et al. "Highly sensitive LC-MS/MS-ESI method for determination of phenelzine in human plasma and its application to a human pharmacokinetic study". Journal of Pharmaceutical and Biomedical Analysis, 2016.[Link]

  • Liu, L., et al. "Simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in rat plasma by LC-MS/MS". Journal of Liquid Chromatography & Related Technologies, 2015.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". FDA, May 2018.[Link]

Comparative neurotoxicity studies of hydrazine-based antidepressants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hydrazine Penalty" in MAOI Therapy

In the landscape of monoamine oxidase inhibitors (MAOIs), the structural distinction between hydrazine (e.g., Phenelzine, Isocarboxazid) and non-hydrazine (e.g., Tranylcypromine) derivatives is the single most critical determinant of toxicity. While both classes effectively inhibit MAO to treat refractory depression, hydrazine derivatives carry a distinct neurotoxic burden—often termed the "Hydrazine Penalty."

This guide objectively compares the neurotoxic profiles of these agents. The core finding is that hydrazine-based MAOIs induce neurotoxicity primarily through Pyridoxal Phosphate (PLP) depletion and oxidative stress , mechanisms largely absent in non-hydrazine alternatives. This necessitates specific experimental protocols for safety profiling, which are detailed in Section 4.

Mechanistic Analysis: The Pyridoxine-GABA Axis

To understand the comparative toxicity, one must first understand the molecular cascade initiated by the hydrazine moiety (


). Unlike the cyclopropylamine structure of Tranylcypromine, the hydrazine group is highly reactive toward carbonyl-containing cofactors.
The Mechanism of Toxicity
  • PLP Depletion: Hydrazines react directly with Pyridoxal-5-Phosphate (Active Vitamin B6) to form inactive hydrazones. They also inhibit pyridoxal kinase, the enzyme responsible for activating Vitamin B6.

  • GABAergic Failure: PLP is the essential cofactor for Glutamic Acid Decarboxylase (GAD) , the rate-limiting enzyme converting Glutamate (excitatory) to GABA (inhibitory).

  • Neurotoxicity: The resulting drop in GABA/Glutamate ratio lowers the seizure threshold and causes peripheral neuropathy.

  • Oxidative Stress: Metabolic activation of hydrazines (via CYP450) generates free radicals, depleting cellular glutathione (GSH).[1]

Pathway Visualization

The following diagram illustrates the cascade from drug administration to neurotoxic outcome.

G Hydrazine Hydrazine MAOI (Phenelzine/Isocarboxazid) Inhibition Formation of Hydrazones Hydrazine->Inhibition Direct Reaction PLP Pyridoxal-5-Phosphate (Active B6) PLP->Inhibition GAD GAD Enzyme (Glutamate Decarboxylase) Inhibition->GAD Cofactor Depletion GABA GABA Synthesis GAD->GABA Blocked Glutamate Glutamate Accumulation GAD->Glutamate Shunt Toxicity Seizures & Neuropathy GABA->Toxicity Loss of Inhibition Glutamate->Toxicity Excitotoxicity

Caption: The Hydrazine-induced PLP depletion cascade leading to GABAergic failure and excitotoxicity.

Comparative Neurotoxicity Profile[3]

The table below synthesizes data from preclinical toxicology and clinical pharmacovigilance. Note the distinct divergence in B6-related toxicity between the classes.[2]

FeaturePhenelzine (Hydrazine)Isocarboxazid (Hydrazine)Tranylcypromine (Non-Hydrazine)
Primary Structure Hydrazine derivativeHydrazine derivativeCyclopropylamine
MAO Inhibition Irreversible (MAO-A/B)Irreversible (MAO-A/B)Irreversible (MAO-A/B)
B6 Antagonism High (Forms hydrazones)High Negligible
Seizure Risk Moderate (Dose-dependent)ModerateLow (Overdose only)
Peripheral Neuropathy Yes (Responsive to B6)Yes (Responsive to B6)Rare
Hepatotoxicity ModerateModerateLow
Metabolic Activation Acetylation (Genetic variability)AcetylationCYP450 / MAO
Neuroprotective Potential Mixed: Metabolite PEH elevates GABA, but parent drug depletes B6.LowLow

Expert Insight: While Phenelzine is neurotoxic via B6 depletion, its metabolite


-phenylethylidenehydrazine (PEH) actually inhibits GABA-Transaminase (GABA-T), raising GABA levels. This creates a complex pharmacological profile where the net effect (seizure vs. protection) depends heavily on the patient's B6 status and acetylator phenotype [1, 3]. Tranylcypromine lacks this duality; it is a cleaner MAO inhibitor but lacks the potential GABAergic boost of PEH.

Experimental Protocols for Assessment

For researchers developing new MAOIs or assessing toxicity, standard cytotoxicity assays (MTT/LDH) are insufficient because they do not capture the specific B6-depletion mechanism.

Core Directive: You must validate the mechanism of toxicity, not just the presence of cell death. The "B6 Rescue" arm is mandatory for any hydrazine study.

Workflow Visualization

Experiment cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment Arms cluster_2 Phase 3: Readouts Cells Neuronal Culture (SH-SY5Y or PC12) Diff Differentiation (RA/BDNF) Cells->Diff Control Vehicle Control Diff->Control Hydrazine Hydrazine Agent (10-100 µM) Diff->Hydrazine Rescue Hydrazine + Pyridoxal-5-P (50 µM) Diff->Rescue Viability MTT / LDH Assay (General Toxicity) Control->Viability Hydrazine->Viability Mech ROS & GABA Levels (Mechanistic) Hydrazine->Mech Rescue->Viability Rescue->Mech

Caption: Comparative experimental workflow including the critical "B6 Rescue" validation arm.

Protocol: Comparative ROS & Viability Assay

This protocol is designed to distinguish oxidative hydrazine toxicity from general necrosis.

Materials:

  • Cell Line: SH-SY5Y (Human neuroblastoma), differentiated with Retinoic Acid (10 µM) for 5 days.

  • Reagents: DCFDA (ROS probe), MTT reagent, Pyridoxal-5-Phosphate (PLP).

  • Test Compounds: Phenelzine (Positive Ctrl), Tranylcypromine (Negative Ctrl), Test Compound.

Step-by-Step Methodology:

  • Seeding: Plate differentiated SH-SY5Y cells at

    
     cells/well in 96-well black-walled plates.
    
  • Pre-Treatment (The Rescue Arm):

    • Group A: Vehicle only.

    • Group B: Pre-incubate with PLP (50 µM) for 2 hours.

    • Rationale: Saturating the system with B6 verifies if toxicity is PLP-dependent.

  • Drug Challenge:

    • Add Test Compounds (Concentration range: 1–100 µM) to both Group A and Group B.

    • Incubate for 24 hours at 37°C.

  • ROS Measurement (Mechanism Check):

    • Wash cells 1x with PBS.

    • Incubate with 25 µM DCFDA for 45 mins.

    • Read fluorescence (Ex/Em: 485/535 nm).

    • Expectation: Hydrazines will show high ROS; Tranylcypromine should show low/baseline ROS [2].

  • Viability Quantification:

    • Perform standard MTT assay on parallel plates.

    • Analysis: Calculate the "Rescue Index" :

      
      
      
    • A high Rescue Index (>20%) confirms hydrazine-mediated B6 depletion.

Conclusion & Recommendations

For drug development professionals, the choice between hydrazine and non-hydrazine scaffolds is a trade-off between synthetic accessibility and toxicological safety .

  • Safety Hierarchy: Tranylcypromine > Phenelzine > Iproniazid.

  • Clinical Mitigation: If a hydrazine scaffold is required for efficacy, co-formulation or co-prescription with Vitamin B6 (Pyridoxine) is a mandatory risk management strategy [4].

  • Research Standard: No study on hydrazine neurotoxicity is complete without a PLP-rescue arm. Data showing toxicity without this control is mechanistically ambiguous.

References

  • Parent, M. B., et al. (2002). "Effects of the antidepressant phenelzine and its metabolite beta-phenylethylidenehydrazine on GABA levels in the rat striatum." Biochemical Pharmacology. Link

  • Sinha, B. K., & Mason, R. P. (2014). "Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity." Journal of Drug Metabolism & Toxicology. Link

  • Nguyen, T. V., et al. (2010). "Phenelzine-induced neuroprotection: The role of the metabolite beta-phenylethylidenehydrazine." Journal of Neurochemistry. Link

  • Nagappan, R., & Riddell, T. (2000). "Pyridoxine therapy in a patient with severe hydrazine sulfate toxicity." Critical Care Medicine. Link

  • Gillman, P. K. (2022).[2] "MAOIs: Pharmacology and Therapeutics." PsychoTropical Research. Link

Sources

Evaluation of 1-(2,4-Dichlorophenethyl)hydrazine: Reversible vs. Irreversible Inhibition Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical evaluation of 1-(2,4-Dichlorophenethyl)hydrazine, analyzing its kinetic behavior, mechanism of action, and experimental validation as a chemical probe.

Content Type: Technical Comparison & Application Guide Subject: 1-(2,4-Dichlorophenethyl)hydrazine (Phenelzine Analog) Target Enzyme Class: Monoamine Oxidases (MAO-A/B) and Flavin-Dependent Oxidases

Executive Summary

1-(2,4-Dichlorophenethyl)hydrazine is a halogenated derivative of the non-selective monoamine oxidase inhibitor (MAOI) phenelzine. While structurally similar to reversible inhibitors, this compound functions primarily as a Mechanism-Based (Suicide) Irreversible Inhibitor .

Its inhibition profile is characterized by a "lag time" or time-dependent onset, distinguishing it from classical reversible competitors like Moclobemide. This guide outlines the experimental frameworks required to validate its mode of action, comparing it against industry-standard alternatives.

Quick Comparison: Inhibition Profile
Feature1-(2,4-Dichlorophenethyl)hydrazineMoclobemide (Alternative)Tranylcypromine (Alternative)
Primary Mechanism Irreversible (Covalent Adduct)Reversible (Competitive)Irreversible (Radical/Adduct)
Binding Kinetics Time-Dependent (

&

)
Equilibrium (

)
Time-Dependent (

&

)
Cofactor Interaction Covalently modifies FAD (N5)Non-covalent interactionCovalently modifies FAD/Cysteine
Recovery of Activity Requires de novo protein synthesisrapid recovery after dialysisRequires de novo protein synthesis
Primary Utility mechanistic probe, sustained inhibitionShort-acting clinical modulationPotent, non-selective inhibition

Part 1: Mechanism of Action & Scientific Grounding

The "Suicide" Inhibition Pathway

Unlike reversible inhibitors that bind and release in equilibrium, 1-(2,4-Dichlorophenethyl)hydrazine acts as a substrate analog. It hijacks the enzyme's catalytic machinery to generate a reactive intermediate that permanently disables the enzyme.

The Kinetic Sequence:

  • Reversible Binding (

    
    ):  The hydrazine moiety binds to the active site, forming a non-covalent Michaelis complex (
    
    
    
    ).
  • Catalytic Activation: The flavin adenine dinucleotide (FAD) cofactor oxidizes the hydrazine group.

  • Covalent Capture (

    
    ):  This oxidation generates a reactive diazene or radical species which immediately forms a covalent bond with the N5 atom of the flavin cofactor, locking the enzyme in a "dead" state (
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the bifurcation between reversible turnover and irreversible inactivation.

InhibitionMechanism E_S Enzyme + Substrate E_I Enzyme + Inhibitor (1-(2,4-Dichlorophenethyl)hydrazine) EI_Complex Non-Covalent Complex (E·I) E_I->EI_Complex Reversible Binding (Ki) EI_Complex->E_I Dissociation (koff) Activated_I Activated Species (Diazene/Radical) EI_Complex->Activated_I Catalytic Oxidation (kcat) Dead_Enzyme Inactivated Enzyme (Covalent E-I Adduct) Activated_I->Dead_Enzyme Covalent Bond Formation (kinact) Product Product Release (Rare/Slow) Activated_I->Product Turnover (Partition Ratio)

Caption: Kinetic pathway of hydrazine-based suicide inhibition. The critical step is the transition from the activated intermediate to the covalently modified 'Dead Enzyme'.

Part 2: Experimental Validation Protocols

To definitively classify 1-(2,4-Dichlorophenethyl)hydrazine in your specific assay, you must perform two key experiments: Time-Dependent Inhibition (IC50 Shift) and Reversibility Testing (Dialysis/Dilution) .

Protocol A: Time-Dependent Inhibition (IC50 Shift)

Objective: Determine if inhibition potency increases with pre-incubation time, a hallmark of irreversible inhibitors.

Methodology:

  • Preparation: Prepare a 10-point dilution series of 1-(2,4-Dichlorophenethyl)hydrazine (e.g., 1 nM to 100 µM).

  • Pre-incubation: Incubate the inhibitor with the enzyme (e.g., MAO-B mitochondria fraction) without substrate for varying times:

    
     minutes.
    
  • Reaction Initiation: Add substrate (e.g., Kynuramine or Tyramine) to initiate the reaction.

  • Measurement: Measure product formation (fluorescence/absorbance) over a linear timeframe (e.g., 10 mins).

  • Analysis: Plot IC50 curves for each pre-incubation time.

Expected Result:

  • Irreversible (Hydrazine): The IC50 value will decrease (potency increases) significantly as pre-incubation time increases (e.g., IC50 at 60 min is 10x lower than at 0 min).

  • Reversible (Moclobemide): The IC50 remains constant regardless of pre-incubation time.

Protocol B: Dialysis Recovery Assay

Objective: Confirm the formation of a covalent bond by attempting to "wash off" the inhibitor.

Methodology:

  • Incubation: Incubate Enzyme + Inhibitor at a concentration

    
     for 60 minutes to ensure full inhibition.
    
    • Control 1: Enzyme + Buffer (No Inhibitor).

    • Control 2: Enzyme + Known Reversible Inhibitor (e.g., Moclobemide).

  • Dialysis: Transfer samples to dialysis cassettes (MWCO 10 kDa) and dialyze against large volumes of buffer for 24 hours at 4°C, changing buffer twice.

    • Alternative: Use rapid gel filtration (spin columns) for faster results, though dialysis is more rigorous.

  • Activity Assay: Retrieve samples and measure enzymatic activity using saturating substrate concentrations.

Data Interpretation Table:

Outcome% Activity RecoveredConclusion
Full Recovery > 90% of ControlReversible Inhibitor (Complex dissociated)
Partial Recovery 20–50%Slow-Tight Binding or Mixed Mechanism
No Recovery < 5%Irreversible Inhibitor (Covalent Bond)

Critical Note: 1-(2,4-Dichlorophenethyl)hydrazine is expected to show < 5% recovery , confirming irreversibility.

Part 3: Quantitative Evaluation (Kitz-Wilson Analysis)

For irreversible inhibitors, reporting a simple IC50 is insufficient because the value changes with time. You must report


 (affinity) and 

(rate of inactivation).[1]

The Kitz-Wilson Plot Protocol:

  • Measure the pseudo-first-order rate constant (

    
    ) of enzyme inactivation at multiple inhibitor concentrations ([I]).
    
  • Plot

    
     vs. 
    
    
    
    .
  • Calculate Parameters:

    • y-intercept:

      
       (Maximal rate of inactivation).
      
    • x-intercept:

      
       (Affinity of the initial reversible binding).
      

Formula:



Why this matters: The 2,4-dichloro substitution on the phenethyl ring increases lipophilicity compared to phenelzine. This typically lowers the


 (tighter initial binding) but may affect 

due to steric or electronic effects on the oxidation step.

Part 4: Decision Framework for Researchers

Use this logic flow to determine if this compound is the correct tool for your study.

DecisionTree Start Select Inhibitor Type Q1 Is sustained inhibition required after washout? Start->Q1 Branch_Yes Yes (In vivo/Long-term) Q1->Branch_Yes Branch_No No (Kinetic/Equilibrium) Q1->Branch_No Use_Hydrazine Use 1-(2,4-Dichlorophenethyl)hydrazine (Irreversible) Branch_Yes->Use_Hydrazine Use_RIMA Use Moclobemide/Harmine (Reversible) Branch_No->Use_RIMA Consideration Note: Check for 'Lag Time' in onset of action Use_Hydrazine->Consideration

Caption: Decision tree for selecting between hydrazine-based irreversible inhibitors and reversible alternatives.

References

  • Tipton, K. F. (1972).[2] Inhibition of monoamine oxidase by substituted hydrazines.[2][][4] Biochemical Journal, 128(4), 913–919.[2]

  • Ramsay, R. R., et al. (2007). Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine. Biochemical Pharmacology, 73(10), 1618-1627.

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245–3249. (Foundational method for Kitz-Wilson analysis).[1]

  • BOC Sciences. (n.d.). Monoamine Oxidase Inhibitors: Mechanisms and Drug Discovery.

Sources

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